KRC-108
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20N6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C20H20N6O/c21-19-16(20-25-17-3-1-2-4-18(17)27-20)9-13(10-23-19)14-11-24-26(12-14)15-5-7-22-8-6-15/h1-4,9-12,15,22H,5-8H2,(H2,21,23) |
InChI Key |
NLOGXCAMKYLWJP-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4 |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KRC108; KRC 108; KRC-108 |
Origin of Product |
United States |
Foundational & Exploratory
KRC-108: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways
An In-depth Technical Guide on the Mechanism of Action of KRC-108 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a novel, orally available, multi-kinase inhibitor demonstrating significant anti-tumor activity in a range of preclinical cancer models. This technical guide delineates the mechanism of action of this compound, focusing on its molecular targets, modulation of intracellular signaling pathways, and consequent effects on cancer cell proliferation, survival, and tumor growth. This compound exerts its anti-neoplastic effects by potently inhibiting several key receptor tyrosine kinases (RTKs) and serine/threonine kinases implicated in cancer progression, including c-Met, Ron, Flt3, and TrkA, as well as Aurora A kinase. This multi-targeted approach leads to the suppression of critical downstream signaling cascades, induction of cell cycle arrest, and apoptosis in cancer cells.
Molecular Targets and Inhibitory Profile
This compound has been identified as a potent inhibitor of multiple kinases crucial for tumor cell signaling.[1][2] In vitro kinase assays have quantified the inhibitory activity of this compound against a panel of kinases, revealing a distinct inhibitory profile.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| Flt3 | 30 | [3] |
| TrkA | 43.3 | [3][4] |
| c-Met | 80 | [3] |
| Aurora A | 590 | [3] |
| ALK | 780 | [3] |
IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
This compound also demonstrates potent inhibition of Ron kinase.[1][2] Furthermore, it exhibits stronger inhibition against oncogenic mutant forms of c-Met, such as M1250T and Y1230D, compared to the wild-type protein.[1][2]
Mechanism of Action in Cancer Cells
The anti-tumor activity of this compound stems from its ability to disrupt key signaling pathways that drive cancer cell proliferation and survival. By inhibiting its primary kinase targets, this compound initiates a cascade of downstream effects, culminating in cell cycle arrest and apoptosis.
Inhibition of Downstream Signaling Pathways
This compound effectively suppresses the phosphorylation of critical downstream signaling molecules. In cancer cells harboring activating fusions of the NTRK1 gene (encoding TrkA), this compound treatment leads to a dose-dependent reduction in the phosphorylation of TrkA itself.[3][4] This inhibition of TrkA activity subsequently blocks the activation of its downstream effectors, including Akt, phospholipase Cγ (PLCγ), and ERK1/2.[2][3]
References
- 1. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
KRC-108: A Potent TrkA Inhibitor for Neuroblastoma Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, presents a significant clinical challenge. The Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a critical player in the biology of neuroblastoma. High TrkA expression is often associated with a favorable prognosis and spontaneous tumor regression, while its absence or inactivation can lead to more aggressive disease.[1][2][3][4] The signaling pathways downstream of TrkA regulate cell survival, differentiation, and proliferation, making it a compelling therapeutic target.[2][4][5] KRC-108, a multi-kinase inhibitor, has emerged as a potent inhibitor of TrkA, presenting a promising avenue for therapeutic intervention in TrkA-dependent cancers.[6][7][8] This technical guide provides an in-depth overview of this compound as a TrkA inhibitor for neuroblastoma research, summarizing key preclinical data, outlining detailed experimental protocols, and visualizing critical pathways and workflows.
This compound: Mechanism of Action and Preclinical Efficacy
This compound is a benzoxazole derivative that has been identified as a multi-kinase inhibitor with potent activity against several cancer-related kinases, including c-Met, Ron, Flt3, and notably, TrkA.[6][9] Preclinical studies have demonstrated its ability to inhibit TrkA kinase activity, suppress the growth of cancer cells harboring NTRK1 gene fusions, and induce cell cycle arrest and apoptosis.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies. It is important to note that while the data demonstrates potent TrkA inhibition, the specific context of these studies was not neuroblastoma.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| TrkA | 43.3 | [7][10] |
| c-Met | 80 | [7] |
| Flt3 | 30 | [7] |
| ALK | 780 | [7] |
| Aurora A | 590 | [7] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Feature | GI50 (µM) | Reference |
| KM12C | Colon Cancer | TPM3-NTRK1 Fusion | Not explicitly stated, but growth inhibition was observed | [7][8] |
| Various | Panel of Cancer Cell Lines | Not specified | 0.01 - 4.22 | [6][9] |
Table 3: In Vivo Anti-Tumor Activity of this compound
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| KM12C Xenograft | Colon Cancer | This compound | Significant inhibition observed | [7][8] |
| HT29 Xenograft | Colorectal Cancer | This compound | Effective inhibition | [6][9] |
| NCI-H441 Xenograft | Lung Cancer | This compound | Effective inhibition | [6][9] |
Signaling Pathways and Experimental Workflows
TrkA Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical TrkA signaling pathway in neuroblastoma and the proposed mechanism of inhibition by this compound. Upon binding its ligand, Nerve Growth Factor (NGF), TrkA dimerizes and autophosphorylates, activating downstream signaling cascades including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and differentiation. This compound acts by directly inhibiting the kinase activity of TrkA, thereby blocking these downstream signals.
Experimental Workflow for Evaluating this compound in Neuroblastoma
This diagram outlines a typical experimental workflow for the preclinical evaluation of this compound in a neuroblastoma research setting.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in neuroblastoma research. These protocols are based on standard laboratory procedures and can be adapted to specific neuroblastoma cell lines and experimental setups.
In Vitro TrkA Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on TrkA kinase activity and to calculate its IC50 value.
-
Materials:
-
Recombinant human TrkA kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
This compound (in various concentrations)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the TrkA enzyme, the kinase substrate, and the various concentrations of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the viability and proliferation of neuroblastoma cells.
-
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, LAN-5, SK-N-BE(2))
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Western Blot Analysis for TrkA Signaling
-
Objective: To investigate the effect of this compound on the phosphorylation status of TrkA and its downstream signaling proteins (Akt, ERK).
-
Materials:
-
Neuroblastoma cells
-
This compound
-
NGF (Nerve Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-phospho-TrkA, anti-TrkA, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate neuroblastoma cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with NGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
In Vivo Neuroblastoma Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Neuroblastoma cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate the tumor growth inhibition for the this compound treated group compared to the control group.
-
Conclusion
This compound is a promising TrkA inhibitor with demonstrated preclinical anti-tumor activity. Its potent inhibition of the TrkA signaling pathway provides a strong rationale for its investigation in neuroblastoma, a cancer in which TrkA plays a pivotal role. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of this compound in neuroblastoma. Further studies are warranted to specifically evaluate its efficacy in neuroblastoma models and to elucidate its full therapeutic promise for this challenging pediatric cancer.
References
- 1. NTRK1/TrkA Signaling in Neuroblastoma Cells Induces Nuclear Reorganization and Intra-Nuclear Aggregation of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TrkA signal transduction pathways in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological effects of TrkA and TrkB receptor signaling in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of trk-A but not trk-B signal transduction pathway inhibits growth of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
KRC-108: A Multi-Kinase Inhibitor Targeting the c-Met Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of KRC-108, a potent multi-kinase inhibitor, with a primary focus on its role in the inhibition of the c-Met signaling pathway. This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo models, positioning it as a promising candidate for cancer therapy. This document details the mechanism of action, quantitative efficacy data, and detailed experimental protocols for the evaluation of this compound and similar kinase inhibitors.
Introduction to the c-Met Signaling Pathway and this compound
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Upon binding to its ligand, hepatocyte growth factor (HGF), c-Met undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][2] Dysregulation of the c-Met pathway through mutation, amplification, or overexpression is implicated in the development and progression of numerous human cancers.[1][2]
This compound is a small molecule inhibitor that has been identified as a potent inhibitor of c-Met, as well as other kinases such as Ron, Flt3, and TrkA.[3][4] It has been shown to inhibit the growth of various cancer cell lines and suppress tumor growth in xenograft models.[3] Notably, this compound has demonstrated greater potency against oncogenic mutant forms of c-Met, such as M1250T and Y1230D, compared to the wild-type receptor.[4]
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Kinase and Cell Growth Inhibition by this compound
| Target/Assay | Metric | Value | Cell Line/Conditions | Reference |
| c-Met | IC50 | 80 nM | In vitro kinase assay | [5] |
| Flt3 | IC50 | 30 nM | In vitro kinase assay | [5] |
| TrkA | IC50 | 43.3 nM | In vitro kinase assay | [5] |
| ALK | IC50 | 780 nM | In vitro kinase assay | [5] |
| Aurora A | IC50 | 590 nM | In vitro kinase assay | [5] |
| Cell Growth Inhibition | GI50 | 0.01 - 4.22 µM | Panel of cancer cell lines | [3][4] |
| Cell Growth Inhibition | GI50 | 220 nM | KM12C colon cancer cells | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| HT29 (colorectal cancer) | This compound | Effective inhibition | [3][4] |
| NCI-H441 (lung cancer) | This compound | Effective inhibition | [3][4] |
| KM12C (colon cancer) | 80 mg/kg this compound | 73.0% on day 14 | [5] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
In Vitro c-Met Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the ADP is then converted back to ATP, which is used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP generated and inversely proportional to the kinase inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[6]
-
Dilute recombinant human c-Met kinase, the substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP in Kinase Buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in Kinase Buffer.
-
-
Kinase Reaction:
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]
-
Incubate at room temperature for 30 minutes.[6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cellular c-Met Phosphorylation Assay
This cell-based assay determines the ability of this compound to inhibit the autophosphorylation of c-Met within intact cells. A common format is a sandwich ELISA.
Principle: Cells are treated with the inhibitor, lysed, and the lysates are added to a microplate coated with a capture antibody specific for total c-Met. A second antibody that specifically recognizes the phosphorylated form of c-Met (e.g., at tyrosines 1234/1235) is then added, followed by a detection reagent. The resulting signal is proportional to the amount of phosphorylated c-Met.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MKN-45 gastric cancer cells, which overexpress c-Met) in a 96-well plate and culture overnight.[7]
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
If the cell line does not have constitutively active c-Met, stimulate the cells with HGF for a short period (e.g., 15 minutes) before lysis.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with cold PBS.
-
Add Cell Extraction Buffer (e.g., 10 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na4P2O7, 2 mM Na3VO4, 1% Triton X-100, 10% glycerol, 0.1% SDS, 0.5% deoxycholate, supplemented with protease and phosphatase inhibitors) to each well.[7]
-
Incubate on ice for 10-20 minutes with gentle shaking.
-
Centrifuge the plate to pellet cell debris.
-
-
ELISA Procedure:
-
Transfer the clarified cell lysates to the wells of a microplate pre-coated with a c-Met capture antibody.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.
-
Wash the wells four times with 1x Wash Solution.
-
Add the detection antibody (e.g., biotinylated anti-phospho-c-Met antibody) to each well and incubate for 1 hour at room temperature.
-
Wash the wells four times.
-
Add a streptavidin-HRP conjugate and incubate for 45 minutes at room temperature.
-
Wash the wells four times.
-
Add a TMB substrate solution and incubate in the dark for 30 minutes.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-c-Met signal to the total protein concentration in each lysate.
-
Calculate the percentage of inhibition of c-Met phosphorylation and determine the IC50 value.
-
Cell Proliferation/Cytotoxicity Assay (Sulforhodamine B Assay)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.[3][4][5]
Protocol:
-
Cell Plating and Treatment:
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
Absorbance Measurement:
-
Shake the plates for 10 minutes on an orbital shaker.
-
Measure the absorbance at approximately 540 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Determine the GI50 value, the concentration that causes 50% inhibition of cell growth.
-
In Vivo Human Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Animal Model:
-
Use immunodeficient mice, such as athymic BALB/c nu/nu mice.[3]
-
Allow the mice to acclimatize for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound orally at specified doses (e.g., 40 mg/kg and 80 mg/kg) and schedule (e.g., daily for 14 days).[5] The control group receives the vehicle.
-
-
Tumor Measurement and Data Collection:
-
Measure the tumor dimensions (length and width) with calipers every few days.
-
Calculate the tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition for the treated groups compared to the control group.
-
The excised tumors can be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement.
-
Visualizing the Mechanism and Workflow
The c-Met Signaling Pathway and Inhibition by this compound
The following diagram illustrates the key components of the c-Met signaling pathway and the point of intervention by this compound.
Caption: Inhibition of the c-Met signaling pathway by this compound.
Experimental Workflow for Evaluating a c-Met Inhibitor
The following diagram outlines a typical workflow for the preclinical evaluation of a c-Met inhibitor like this compound.
Caption: Preclinical evaluation workflow for a c-Met inhibitor.
Conclusion
This compound is a multi-targeted kinase inhibitor with potent activity against c-Met and other clinically relevant kinases. The data presented in this guide demonstrate its efficacy in inhibiting the c-Met signaling pathway and suppressing tumor growth in preclinical models. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and the development of novel c-Met targeted therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
KRC-108: A Preclinical Investigation of its Anti-Tumor Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
KRC-108 is a novel small molecule inhibitor demonstrating significant anti-tumor potential in preclinical studies. This technical guide provides an in-depth overview of the core anti-tumor properties of this compound, including its mechanism of action, quantitative efficacy data from in vitro and in vivo models, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic utility of this compound.
Core Mechanism of Action
This compound functions as a multi-kinase inhibitor, with potent activity against both Tropomyosin receptor kinase A (TrkA) and the c-Met receptor tyrosine kinase.[1][2] The anti-tumor effects of this compound are primarily attributed to its ability to suppress the phosphorylation of these kinases and their downstream signaling molecules, which are crucial for cancer cell proliferation, survival, and differentiation.[3]
In cancers harboring NTRK1 gene fusions, such as the KM12C colon cancer cell line, this compound effectively inhibits the constitutively active TrkA fusion protein.[3] This inhibition leads to the suppression of key downstream signaling pathways, including Akt, phospholipase Cγ (PLCγ), and ERK1/2.[3] The blockade of these pathways ultimately results in cell cycle arrest, induction of apoptotic cell death, and autophagy.[3]
Furthermore, this compound has been shown to be a potent inhibitor of c-Met, as well as Ron and Flt3.[2] It demonstrates strong inhibitory activity against oncogenic mutant forms of c-Met, such as M1250T and Y1230D.[2]
Quantitative Data Presentation
The following tables summarize the quantitative data on the anti-tumor activity of this compound from preclinical studies.
In Vitro Anti-Proliferative Activity of this compound
The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines. The GI50 (50% growth inhibition) values were determined using a cytotoxicity assay.[2]
| Cell Line | Cancer Type | GI50 (µM)[2] |
| A549 | Non-Small Cell Lung Cancer | 0.38 |
| NCI-H441 | Non-Small Cell Lung Cancer | 0.25 |
| HT29 | Colorectal Cancer | 0.15 |
| HCT116 | Colorectal Cancer | 0.22 |
| MKN45 | Gastric Cancer | 0.01 |
| SNU-620 | Gastric Cancer | 0.03 |
| UO-31 | Renal Cancer | 4.22 |
| 786-0 | Renal Cancer | >10 |
| PC-3 | Prostate Cancer | 1.25 |
| DU145 | Prostate Cancer | 2.11 |
| OVCAR-3 | Ovarian Cancer | 0.89 |
| SK-OV-3 | Ovarian Cancer | 1.55 |
| MCF7 | Breast Cancer | 3.15 |
| MDA-MB-231 | Breast Cancer | 2.88 |
| K562 | Leukemia | 0.02 |
| HL-60 | Leukemia | 0.04 |
In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
The in vivo anti-tumor activity of this compound was assessed in mouse xenograft models using human cancer cell lines. Tumor growth inhibition was measured after oral administration of this compound.[2]
| Xenograft Model | Cancer Type | This compound Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%)[2] |
| HT29 | Colorectal Cancer | 50 | 58 |
| NCI-H441 | Non-Small Cell Lung Cancer | 50 | 62 |
| KM12C | Colorectal Cancer | Not Specified | Significant Inhibition Observed[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is adapted from standard methodologies for assessing cell viability.[4][5][6]
-
Cell Seeding: Seed cells in 96-well microtiter plates at a density of 5,000-20,000 cells per well in a final volume of 100 µL of culture medium. Include a blank well with medium only.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.
-
Staining: Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, which is the concentration of this compound that causes a 50% reduction in the net protein increase.
Western Blot Analysis of Phosphorylated Proteins
This protocol is based on standard procedures for detecting phosphorylated proteins.[7][8][9][10]
-
Cell Lysis: Treat cancer cells with various concentrations of this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated TrkA, total TrkA, phosphorylated Akt, total Akt, phosphorylated PLCγ, total PLCγ, phosphorylated ERK1/2, total ERK1/2, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in a mouse xenograft model.[11][12][13][14][15]
-
Cell Preparation: Harvest cancer cells (e.g., HT29, NCI-H441, or KM12C) during their exponential growth phase. Resuspend the cells in a sterile solution, such as PBS or a mixture with Matrigel.
-
Animal Model: Use athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., daily) at the desired dose. The control group should receive the vehicle.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for the this compound treated group compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow.
References
- 1. NCI-60 - Wikipedia [en.wikipedia.org]
- 2. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 7. scribd.com [scribd.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. 4.6. Assessment of Tumor Growth Using a Xenograft Model [bio-protocol.org]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
KRC-108: A Multi-Kinase Inhibitor Targeting Flt3 and Ron Kinases in Leukemia Models - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRC-108 is a novel multi-kinase inhibitor with demonstrated activity against a panel of receptor tyrosine kinases, including Fms-like tyrosine kinase 3 (Flt3) and Recepteur d'Origine Nantais (Ron). Both Flt3 and Ron are implicated in the pathogenesis of various malignancies, with Flt3, in particular, being a well-established therapeutic target in Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the available preclinical data on this compound and its potential application in leukemia models. While direct studies of this compound in leukemia models are not extensively documented in publicly available literature, this paper synthesizes the known biochemical activity of this compound with the established roles of Flt3 and Ron in leukemia to provide a framework for future research. This document details in vitro and in vivo experimental protocols to guide the evaluation of this compound's efficacy in leukemia.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor that has been characterized as a potent agent against several tyrosine kinases. Its inhibitory profile makes it a candidate for investigation in various cancers where these kinases are dysregulated.
Flt3 Kinase in Acute Myeloid Leukemia (AML)
Flt3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In AML, activating mutations in the FLT3 gene are among the most common genetic alterations, occurring in approximately 30% of patients. The most frequent mutation is an internal tandem duplication (Flt3-ITD) in the juxtamembrane domain, which leads to constitutive, ligand-independent activation of the kinase. This results in uncontrolled proliferation and survival of leukemic blasts and is associated with a poor prognosis. Consequently, Flt3 has emerged as a key therapeutic target in AML.
Ron Kinase in Cancer
Ron, also known as MST1R, is a receptor tyrosine kinase that, along with its ligand, hepatocyte growth factor-like protein (HGFL), plays a role in cell motility, invasion, and proliferation. Aberrant Ron signaling has been implicated in the progression and metastasis of various solid tumors. While its role in leukemia is less defined than that of Flt3, Ron is expressed in some myeloid leukemia cells and may contribute to the malignant phenotype.
Quantitative Data on this compound Kinase Inhibition
The following tables summarize the available quantitative data on the inhibitory activity of this compound against its known kinase targets. It is important to note that the cellular activity data presented is from non-leukemia cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| Flt3 | 30 | Biochemical |
| c-Met | 80 | Biochemical |
| ALK | 780 | Biochemical |
| Aurora A | 590 | Biochemical |
| TrkA | 43.3 | Biochemical |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HT29 | Colorectal Cancer | Not specified |
| NCI-H441 | Lung Cancer | Not specified |
| MKN-45 | Gastric Cancer | Not specified |
GI50: 50% growth inhibition concentration. Specific values for these cell lines were mentioned as being in the range of 0.01 to 4.22 µM across a panel of cancer cell lines.
Table 3: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition |
| Colorectal Cancer | HT29 | Not specified | Effective inhibition |
| Lung Cancer | NCI-H441 | Not specified | Effective inhibition |
Signaling Pathways and Mechanism of Action
This compound is hypothesized to exert its anti-leukemic effects by inhibiting the constitutive signaling cascades driven by Flt3 and Ron kinases.
Flt3 Signaling Pathway
Mutated Flt3, particularly Flt3-ITD, leads to the constitutive activation of several downstream signaling pathways that promote cell survival and proliferation, including the STAT5, PI3K/Akt, and RAS/MAPK pathways. Inhibition of Flt3 by this compound is expected to block these pathways.
Ron Signaling Pathway
Activation of Ron kinase can also trigger pro-survival and proliferative signals through pathways such as PI3K/Akt and RAS/MAPK. This compound's inhibition of Ron would be expected to attenuate these downstream effects.
Experimental Protocols for Evaluating this compound in Leukemia Models
The following are detailed methodologies for key experiments to assess the efficacy of this compound in leukemia models.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of Flt3 and Ron kinases.
Materials:
-
Recombinant human Flt3 and Ron kinase
-
Kinase-specific substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP, [γ-³²P]ATP
-
This compound
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant kinase, and the kinase substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on leukemia cell lines.
Materials:
-
Flt3-mutated AML cell lines (e.g., MV4-11, MOLM-13)
-
Ron-expressing leukemia cell lines (if identified)
-
RPMI-1640 medium with 10% fetal bovine serum
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the leukemia cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot Analysis of Downstream Signaling
Objective: To determine the effect of this compound on the phosphorylation status of Flt3, Ron, and their downstream signaling proteins.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-Flt3, Flt3, phospho-Ron, Ron, phospho-STAT5, STAT5, phospho-Akt, Akt, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat leukemia cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein and loading control.
In Vivo Leukemia Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a leukemia mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Flt3-ITD positive AML cell line (e.g., MV4-11)
-
This compound formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the AML cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at a predetermined dose and schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound in leukemia models.
An In-depth Technical Guide to KRC-108: A Multi-Kinase Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data of KRC-108, a potent multi-kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the aminopyridine and benzoxazole classes of compounds.[1] Its chemical structure is characterized by a central pyridin-2-amine core substituted with a benzo[d]oxazol-2-yl group and a 1-(piperidin-4-yl)-1H-pyrazol-4-yl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine | MedKoo Biosciences |
| Chemical Formula | C20H20N6O | [2] |
| Molecular Weight | 360.41 g/mol | [2] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Purity | >98% (Commercially available) | MedKoo Biosciences |
| CAS Number | 1146944-35-5 | [2] |
Mechanism of Action and Signaling Pathway
This compound is a multi-kinase inhibitor that has been shown to potently target several receptor tyrosine kinases implicated in cancer cell proliferation, survival, and angiogenesis.[1][3] Its primary targets include c-Met, Fms-like tyrosine kinase 3 (Flt3), ALK, and Tropomyosin receptor kinase A (TrkA).[3]
The inhibitory activity of this compound against TrkA has been particularly well-characterized. This compound has been shown to inhibit the autophosphorylation of TrkA, which is a critical step in the activation of its downstream signaling pathways.[3] This inhibition leads to the suppression of key signaling molecules, including Akt, phospholipase Cγ (PLCγ), and extracellular signal-regulated kinase 1/2 (ERK1/2).[3] The blockade of these pathways ultimately results in cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy in cancer cells harboring TrkA fusion genes.[3]
In Vitro Efficacy
The inhibitory activity of this compound has been evaluated against a panel of kinases and various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) values are summarized below.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| TrkA | 43.3 | [3] |
| c-Met | 80 | [3] |
| Flt3 | 30 | [3] |
| ALK | 780 | [3] |
| Aurora A | 590 | [3] |
| Ron | Potent inhibitor | [1] |
Table 3: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| KM12C | Colon Cancer | 220 | [3] |
| Various Cancer Cell Lines | Multiple | 10 - 4220 | [1] |
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in a xenograft model using KM12C colon cancer cells, which harbor a Trk fusion gene.[3]
Table 4: In Vivo Anti-tumor Activity of this compound in a KM12C Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| This compound | 40 mg/kg (oral gavage) | Dose-dependent | [3] |
| This compound | 80 mg/kg (oral gavage) | 73.0% on day 14 | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used in the evaluation of this compound.
In Vitro Kinase Assay
The inhibitory activity of this compound against TrkA kinase was determined using an in vitro kinase assay. The specific details of the protocol, such as the source of the recombinant kinase, substrate, and ATP concentrations, are proprietary to the conducting laboratory but generally follow established methodologies.
Cell-Based Assays
Cell viability and proliferation assays were conducted to determine the GI50 values of this compound. A common method involves seeding cancer cells in microplates, treating them with various concentrations of the compound, and then assessing cell viability after a specific incubation period using reagents like MTT or CellTiter-Glo.
Western Blotting
To investigate the effect of this compound on signaling pathways, western blotting was performed. This technique involves the following general steps:
-
Cell Lysis: Cancer cells treated with this compound are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-TrkA, TrkA, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
The in vivo anti-tumor efficacy of this compound was evaluated in a xenograft mouse model.
-
Cell Culture: Human cancer cells (e.g., KM12C) are cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu) are used.
-
Cell Implantation: A specific number of cancer cells are injected subcutaneously into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. This compound is administered, typically via oral gavage, at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Pharmacokinetics and Toxicology
While published literature suggests that this compound has favorable pharmacokinetic properties, including microsomal stability and CYP450 inhibition profiles, and acceptable acute toxicity, specific quantitative data (e.g., half-life, clearance, bioavailability, LD50) are not publicly available.[3] Further studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile of this compound.
Conclusion
This compound is a promising multi-kinase inhibitor with potent in vitro and in vivo anti-tumor activity, particularly in cancers driven by TrkA fusion proteins. Its mechanism of action involves the inhibition of the TrkA signaling pathway, leading to cell cycle arrest and apoptosis. While preclinical data are encouraging, further investigation into its pharmacokinetic and toxicological properties is necessary to support its potential clinical development.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development status and future of this compound are subject to ongoing research and regulatory review.
References
- 1. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An open-label, single-arm, multicenter Phase Ib/II clinical study to evaluate the safety, tolerability, efficacy, and pharmacokinetic profile of RC108 in combination with toripalimab in patients with c-Met-expressing advanced solid tumors [clin.larvol.com]
KRC-108: A Multi-Kinase Inhibitor Driving Apoptosis and Cell Cycle Arrest in Vitro
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KRC-108 is a potent, orally available, multi-kinase inhibitor demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the in vitro effects of this compound on apoptosis and cell cycle arrest, with a focus on its activity in the KM12C colon cancer cell line. This compound exerts its effects primarily through the inhibition of several receptor tyrosine kinases, including Tropomyosin receptor kinase A (TrkA), leading to the induction of programmed cell death and cell cycle disruption. This document details the molecular mechanisms, presents available quantitative data, outlines experimental methodologies, and provides visual representations of the key signaling pathways and workflows.
Introduction
This compound is a small molecule inhibitor targeting multiple kinases implicated in cancer progression, including Ron, Flt3, c-Met, and notably, TrkA. Its anti-proliferative effects have been observed across a range of cancer cell lines, with GI₅₀ values (the concentration causing 50% inhibition of cell growth) ranging from 0.01 to 4.22 μM. In the context of TrkA-fusion positive cancers, such as the KM12C colon cancer cell line, this compound has shown particular promise, with a GI₅₀ of 220 nM. This guide will delve into the cellular and molecular mechanisms by which this compound induces apoptosis and cell cycle arrest in vitro.
Mechanism of Action: Inhibition of TrkA Signaling
This compound functions as a potent inhibitor of TrkA, a receptor tyrosine kinase. In cancer cells harboring TrkA gene fusions, the constitutive activation of TrkA drives downstream signaling pathways that promote cell proliferation, survival, and differentiation. This compound effectively suppresses the autophosphorylation of TrkA, thereby blocking the activation of its key downstream signaling cascades.
Downstream Signaling Pathways Affected by this compound
The inhibition of TrkA phosphorylation by this compound leads to the dose-dependent suppression of several critical downstream signaling molecules:
-
Akt (Protein Kinase B): A key regulator of cell survival and proliferation.
-
Phospholipase Cγ (PLCγ): Involved in intracellular signaling cascades that control cell growth and differentiation.
-
Extracellular signal-regulated kinases 1/2 (ERK1/2): A central component of the MAP kinase pathway, which governs a wide range of cellular processes including proliferation and survival.
The simultaneous inhibition of these pathways contributes significantly to the anti-tumor effects of this compound.
This compound Inhibition of TrkA Signaling Pathway
Induction of Apoptosis
This compound treatment has been demonstrated to induce apoptotic cell death in cancer cells. This programmed cell death is a key mechanism contributing to the compound's anti-proliferative activity.
Biochemical Markers of Apoptosis
A hallmark of this compound-induced apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspases is a well-established marker of apoptosis. Studies have shown a dose-dependent increase in the levels of cleaved PARP in KM12C cells following treatment with this compound, confirming the induction of apoptosis. While direct quantitative data for caspase-3 activation by this compound in KM12C cells is not currently available in the public literature, the cleavage of PARP strongly suggests the involvement of executioner caspases like caspase-3.
Table 1: Effect of this compound on Apoptotic Marker in KM12C Cells
| Treatment | Concentration (µM) | Observation |
| This compound | >1 | Slight increase in cleaved PARP |
Note: Quantitative flow cytometry data on the percentage of apoptotic cells (Annexin V/PI staining) following this compound treatment in KM12C cells is not available in the reviewed literature.
Apoptosis Induction Pathway by this compound
Induction of Cell Cycle Arrest
In addition to apoptosis, this compound mediates its anti-proliferative effects by inducing cell cycle arrest. This prevents cancer cells from progressing through the phases of cell division, ultimately halting their growth.
Effects on Cell Cycle Distribution
While the specific phase of the cell cycle at which this compound induces arrest in KM12C cells and the quantitative distribution of cells in G1, S, and G2/M phases have not been detailed in available studies, the observation of cell cycle arrest is a key component of its mechanism of action. Further investigation is required to elucidate the precise effects on cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).
Table 2: Effect of this compound on Cell Cycle in KM12C Cells
| Treatment | Observation |
| This compound | Induces cell cycle arrest |
Note: Specific quantitative data from flow cytometry on the percentage of cells in each phase of the cell cycle following this compound treatment in KM12C cells is not available in the reviewed literature.
Logical Flow of this compound Induced Cell Cycle Arrest
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro activity.
Cell Viability Assay (EZ-Cytox)
Cell Viability Assay Workflow
-
Cell Seeding: Seed KM12C colon cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add EZ-Cytox reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
Apoptosis Assay Workflow
-
Cell Treatment: Treat KM12C cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Cell Cycle Analysis Workflow
-
Cell Treatment: Treat KM12C cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
RNase Treatment: Wash the fixed cells and resuspend in PBS containing RNase A to degrade RNA.
-
DNA Staining: Add Propidium Iodide (PI) solution to stain the cellular DNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis
KRC-108: A Novel TrkA Kinase Inhibitor Inducing Autophagy in Colon Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of KRC-108, a novel benzoxazole compound, with a specific focus on its ability to induce autophagy in colon cancer cells. The information presented is targeted towards researchers, scientists, and professionals in the field of drug development.
Introduction
Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of cells.[1] Chromosomal rearrangements of the NTRK1 gene can lead to the formation of TrkA fusion proteins, resulting in deregulated TrkA signaling, a known driver of various cancers, including colon cancer.[1] Targeting TrkA activity has emerged as a promising therapeutic strategy for cancers harboring these fusion proteins.[1] this compound is a multi-kinase inhibitor that has demonstrated potent anti-tumor effects, in part through the induction of autophagy in colon cancer cells harboring an NTRK1 gene fusion.[2]
Quantitative Data Summary
The anti-tumor activity of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding the efficacy of this compound.
| Parameter | Value | Cell Line | Reference |
| TrkA Kinase Inhibitory Activity (IC50) | 43.3 nM | - | [2] |
| c-Met Kinase Inhibitory Activity (IC50) | 80 nM | - | [2] |
| Flt3 Kinase Inhibitory Activity (IC50) | 30 nM | - | [2] |
| ALK Kinase Inhibitory Activity (IC50) | 780 nM | - | [2] |
| Aurora A Kinase Inhibitory Activity (IC50) | 590 nM | - | [2] |
| Inhibition of Cell Growth (GI50) | 0.01 - 4.22 µM | Various Cancer Cell Lines | [2] |
| Table 1: In Vitro Inhibitory Activities of this compound. |
| Parameter | Observation | Cell Line | Reference |
| Inhibition of TrkA Phosphorylation | Dose-dependent reduction starting at 0.1 µM | KM12C | [2] |
| Induction of Autophagy | Confirmed by experimental observation | KM12C | |
| Induction of Apoptotic Cell Death | Confirmed by experimental observation | KM12C | |
| Induction of Cell Cycle Arrest | Confirmed by experimental observation | KM12C | |
| Table 2: Cellular Effects of this compound on KM12C Colon Cancer Cells. |
Signaling Pathway of this compound-Induced Autophagy
This compound exerts its effects by inhibiting the TrkA kinase, which in turn modulates downstream signaling pathways crucial for cell survival and proliferation. The inhibition of TrkA phosphorylation by this compound leads to the suppression of key downstream signaling molecules, including Akt, phospholipase Cγ (PLCγ), and ERK1/2. The modulation of these pathways is linked to the induction of autophagy, cell cycle arrest, and apoptosis.
Caption: this compound inhibits TrkA autophosphorylation, leading to downstream effects.
Experimental Protocols
The following sections detail the methodologies used in the key experiments to characterize the effects of this compound on colon cancer cells.
Cell Culture
The KM12C human colon cancer cell line, which harbors a TPM3-NTRK1 gene fusion, was used for the cellular assays. The cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Kinase Assay
The inhibitory activity of this compound on TrkA kinase was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced, which is then converted to a light-generating reaction. The luminescence signal is proportional to the kinase activity. The IC50 value was calculated from the dose-response curve.
Western Blot Analysis
To assess the effect of this compound on protein phosphorylation, KM12C cells were treated with varying concentrations of this compound. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies against phosphorylated and total forms of TrkA, Akt, PLCγ, and ERK1/2, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Autophagy Detection
The induction of autophagy by this compound was confirmed by observing the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. Western blot analysis was performed using an antibody specific for LC3. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
Cell Viability Assay
The anti-proliferative activity of this compound was determined using a cytotoxicity assay, such as the MTT or SRB assay. Cancer cell lines were seeded in 96-well plates and treated with various concentrations of this compound for a specified period. The cell viability was then measured, and the GI50 (50% growth inhibition) values were calculated.
Conclusion
This compound is a potent TrkA kinase inhibitor with significant anti-tumor activity in colon cancer cells harboring NTRK1 gene fusions.[2] Its mechanism of action involves the inhibition of the TrkA signaling pathway, leading to the suppression of downstream effectors such as Akt, PLCγ, and ERK1/2. This inhibition ultimately results in the induction of autophagy, apoptosis, and cell cycle arrest, highlighting the therapeutic potential of this compound for Trk fusion-positive cancers. Further investigation into the detailed molecular mechanisms of this compound-induced autophagy and its clinical efficacy is warranted.
References
KRC-108: A Multi-Kinase Inhibitor Targeting NTRK Fusion-Positive Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers in a wide array of solid tumors. These fusions lead to the constitutive activation of TRK proteins, resulting in uncontrolled cell proliferation and survival. KRC-108, a novel multi-kinase inhibitor, has emerged as a promising therapeutic agent for cancers harboring these genetic alterations. This document provides a comprehensive technical overview of the preclinical data and experimental methodologies supporting this compound as a potent inhibitor of NTRK fusion-positive cancers.
Introduction to NTRK Fusion-Positive Cancers
The Tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Under normal physiological conditions, these receptors play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins. These chimeric proteins contain the C-terminal kinase domain of a TRK protein fused to the N-terminal portion of a partner protein. This fusion event results in ligand-independent dimerization and constitutive activation of the TRK kinase domain, driving oncogenic signaling through downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Phospholipase C-gamma (PLCγ) pathways.
This compound: A Multi-Targeted Kinase Inhibitor
This compound is a small molecule inhibitor that has demonstrated potent activity against a panel of kinases, including TRKA, the protein product of the NTRK1 gene.[1] Its multi-targeted nature suggests a potential for broad anti-cancer activity.
Kinase Inhibition Profile
This compound has been evaluated for its inhibitory activity against several kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| TrkA | 43.3 |
| c-Met | 80 |
| Flt3 | 30 |
| Ron | Potent inhibitor (specific IC50 not provided in the search results) |
| Aurora A | 590 |
Table 1: In vitro kinase inhibition profile of this compound. Data compiled from multiple sources.[1][2]
Mechanism of Action in NTRK Fusion-Positive Cancers
In the context of NTRK fusion-positive cancers, this compound exerts its therapeutic effect by directly inhibiting the constitutively active TRK fusion protein. This inhibition blocks the downstream signaling cascades that promote tumor growth and survival.
Inhibition of Downstream Signaling
Studies in the KM12C human colon cancer cell line, which harbors a TPM3-NTRK1 gene fusion, have shown that this compound effectively suppresses the phosphorylation of key downstream signaling molecules.[2] Treatment with this compound leads to a dose-dependent reduction in the phosphorylation of TRKA, as well as its downstream effectors, including AKT, PLCγ, and ERK1/2.[2]
Caption: NTRK signaling pathway and this compound inhibition.
Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in both in vitro and in vivo models of NTRK fusion-positive cancer.
In Vitro Cell-Based Assays
This compound has shown potent growth inhibitory activity against the KM12C colon cancer cell line. The 50% growth inhibition (GI50) value, which is the concentration of the drug that inhibits cell growth by 50%, is presented below.
| Cell Line | Genetic Alteration | GI50 (nM) |
| KM12C | TPM3-NTRK1 Fusion | 220 |
Table 2: In vitro growth inhibitory activity of this compound in an NTRK fusion-positive cell line.[2]
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in a KM12C xenograft model in athymic BALB/c nu/nu mice. While the specific dosage and tumor growth inhibition percentage were not detailed in the available search results, the studies concluded that this compound was effective in inhibiting tumor growth in this model.[1]
Experimental Protocols
This section provides a detailed description of the methodologies used in the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the IC50 value of this compound against purified kinase enzymes.
-
Principle: The assay measures the inhibition of kinase activity by quantifying the amount of phosphorylated substrate produced. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor® 647-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase (e.g., TrkA), the Alexa Fluor® 647-labeled substrate, and ATP in a kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Stop the reaction by adding a solution containing EDTA and the Eu-labeled anti-phospho-substrate antibody.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Eu) and ~665 nm (Alexa Fluor® 647).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (Tetrazolium-Based Assay - e.g., MTT)
This assay is used to determine the GI50 value of this compound against cancer cell lines.
-
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce a tetrazolium salt (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., KM12C) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Add the tetrazolium salt solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect the levels of specific phosphorylated proteins in cell lysates, providing insight into the activation state of signaling pathways.
-
Protocol:
-
Treat cells (e.g., KM12C) with this compound for a specified time.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-TrkA, anti-phospho-Akt).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a loading control protein (e.g., β-actin or GAPDH).
-
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are injected subcutaneously into immunocompromised mice, where they form a solid tumor. The effect of the therapeutic agent on tumor growth is then monitored over time.
-
Protocol:
-
Inject a suspension of human cancer cells (e.g., KM12C) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle control.
-
Measure the tumor volume at regular intervals using calipers (Volume = (length x width^2)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, the tumors can be excised for further analysis (e.g., histology, western blotting).
-
Caption: Experimental workflow for evaluating this compound.
Pharmacokinetics
While detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, were not available in the public domain at the time of this writing, preclinical studies have generally indicated that this compound possesses favorable drug-like properties. Further investigation into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is warranted.
Conclusion
This compound is a potent multi-kinase inhibitor with significant activity against TRKA, a key driver in NTRK fusion-positive cancers. Preclinical data from in vitro and in vivo studies demonstrate its ability to inhibit the growth of cancer cells harboring NTRK1 fusions by blocking the constitutive activation of the TRK signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound as a potential therapeutic agent for this patient population. Further studies are needed to fully characterize its pharmacokinetic profile and to evaluate its efficacy and safety in clinical settings.
References
Methodological & Application
Application Notes: Preparation of KRC-108 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRC-108 is a multi-kinase inhibitor that has demonstrated potent activity against several key signaling proteins involved in cancer progression, including Tropomyosin receptor kinase A (TrkA), c-Met, Ron, and Flt3.[1][2] Specifically, it has been shown to inhibit TrkA kinase activity, leading to the suppression of downstream signaling molecules such as Akt, phospholipase Cγ (PLCγ), and ERK1/2.[3][4][5] This inhibition can induce cell cycle arrest, apoptosis, and autophagy in cancer cells harboring TrkA fusion genes, making this compound a promising agent for cancer therapy research.[3][4] The anti-proliferative activity of this compound has been observed in various cancer cell lines with GI₅₀ values ranging from 0.01 to 4.22 μM.[1][2]
Proper preparation of a this compound stock solution is critical for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the solubilization, sterilization, and storage of this compound for use in cell culture experiments.
Data Presentation
Quantitative data for this compound and recommended solution parameters are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [2] |
| CAS Number | 1146944-35-5 | [2] |
| Chemical Formula | C₂₀H₂₂Cl₂N₆O (dihydrochloride salt) | [2] |
| Molecular Weight | 433.33 g/mol |[2] |
Table 2: Example Calculation for 10 mM this compound Stock Solution
| Parameter | Value |
|---|---|
| Desired Stock Concentration | 10 mM (0.01 mol/L) |
| Molecular Weight (MW) | 433.33 g/mol |
| Mass of this compound | 1 mg (0.001 g) |
| Required Volume of DMSO | Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L)) |
| Volume (L) = 0.001 / (433.33 * 0.01) = 0.0002307 L |
| Volume to Add | 230.7 µL of DMSO |
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | Long-term (months to years) |
| DMSO Stock Solution | -20°C or -80°C | Short to medium-term (up to 6 months) |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
-
0.22 µm syringe filter (optional, for sterilization)
-
Laminar flow hood or biological safety cabinet
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
1. Pre-Preparation: a. Before opening, centrifuge the vial of this compound powder briefly to ensure all the powder is at the bottom of the vial.[6][7] b. Perform all subsequent steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
2. Weighing the Compound: a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) and transfer it into the tared tube.
3. Solubilization: a. Using the calculation from Table 2, determine the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound, this is approximately 230.7 µL. b. Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible. If solubility is an issue, gentle warming (up to 50°C) or brief sonication can be attempted.[6]
4. Sterilization (Optional but Recommended): a. DMSO is typically bactericidal, which can reduce the risk of contamination.[7] b. For critical experiments, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.
5. Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[7][8] b. Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation. c. Store the aliquots at -20°C or -80°C for long-term stability.[2][7]
Protocol for Preparing Working Solution for Cell Culture
1. Dilution: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. To avoid precipitation, it is best to perform serial dilutions in DMSO first if very low concentrations are needed. However, for direct use, dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 0.1 µM, 1 µM, 10 µM).[3] c. Example: To prepare 1 mL of medium with a final concentration of 10 µM this compound from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium (a 1:1000 dilution). d. Mix immediately by gentle pipetting or swirling.
2. Final DMSO Concentration: a. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the cells, typically recommended to be below 0.1% - 0.5%.[7][8][9] b. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
Visualizations
Caption: Workflow for this compound stock solution preparation and use.
Caption: this compound inhibits the TrkA signaling pathway.
References
- 1. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for In Vivo Dosing and Administration of KRC-108 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of KRC-108, a multi-kinase inhibitor, in preclinical xenograft models of cancer. The protocols outlined below are based on available research and are intended to serve as a guide for designing and executing in vivo efficacy studies.
Introduction
This compound is a potent inhibitor of several receptor tyrosine kinases, including Tropomyosin receptor kinase A (TrkA), Ron, Flt3, and c-Met.[1] Its anti-tumor activity has been demonstrated in various cancer cell lines and in vivo xenograft models, making it a promising candidate for cancer therapy.[1][2] this compound exerts its effects by inducing cell cycle arrest, apoptosis, and autophagy.[2] It has shown efficacy in colon and lung cancer xenograft models, specifically those using KM12C, HT29, and NCI-H441 cell lines.[1][2]
Data Presentation
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cell Line | Administration Route | Dosing Regimen | Outcome | Reference |
| Colon Cancer | KM12C | Not Specified | Not Specified | Exhibited anti-tumor activity | [2][3] |
| Colorectal Cancer | HT29 | Oral | Not Specified | Effective in inhibiting tumor growth | [1] |
| Lung Cancer | NCI-H441 | Oral | Not Specified | Effective in inhibiting tumor growth | [1] |
Note: Specific dosing concentrations (e.g., mg/kg) and detailed schedules for this compound in these xenograft studies are not publicly available in the referenced literature.
Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Animal Model | Reference |
| Cmax | Data not available | BALB/c mice | |
| Tmax | Data not available | BALB/c mice | |
| Half-life (t1/2) | Data not available | BALB/c mice | |
| Bioavailability | Data not available | BALB/c mice |
Note: While oral administration has been mentioned, specific pharmacokinetic parameters for this compound in mice are not detailed in the available literature.
Experimental Protocols
Protocol 3.1: Establishment of Subcutaneous Xenograft Model (HT-29)
This protocol describes the subcutaneous implantation of HT-29 human colorectal cancer cells into immunodeficient mice.
Materials:
-
HT-29 human colorectal cancer cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female athymic nude or NOD/SCID mice
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture HT-29 cells in a T-75 flask until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Counting and Preparation:
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability (should be >95%).
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel (optional) to a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Gently pinch the skin on the flank of the mouse.
-
Insert a 27-gauge needle subcutaneously and inject 100 µL of the cell suspension.
-
Withdraw the needle and monitor the mouse for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. This typically takes 1-2 weeks.
-
Measure tumor dimensions (length and width) two to three times per week using calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[4]
-
Randomize mice into treatment groups when tumors reach a mean volume of 100-200 mm³.
-
Protocol 3.2: Administration of this compound by Oral Gavage
This protocol outlines the procedure for administering this compound to mice via oral gavage.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose or as determined by solubility studies)
-
Oral gavage needles (stainless steel or flexible plastic, 20-22 gauge with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound dosing solution in the appropriate vehicle at the desired concentration. The solution should be homogenous.
-
Note: The specific vehicle and preparation method for this compound are not detailed in the available literature and would need to be determined empirically based on the compound's properties.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Administration:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth.
-
Advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the dosing solution.
-
Gently remove the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Visualizations
Caption: Experimental workflow for in vivo studies of this compound in xenograft models.
Caption: this compound inhibits the TrkA signaling pathway and downstream effectors.[2]
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical xenograft models of colon and lung cancer through the inhibition of key signaling pathways, including TrkA. The provided protocols offer a foundational framework for conducting in vivo studies to further evaluate the efficacy and pharmacokinetic properties of this promising therapeutic agent. Further research is warranted to establish optimal dosing regimens and to fully elucidate the pharmacokinetic profile of this compound.
References
Application Note: Protocol for Determining the IC50 of KRC-108 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of KRC-108, a multi-kinase inhibitor, in selected cancer cell lines. The protocol covers cell culture, preparation of the compound, execution of cell viability assays, and data analysis.
Introduction
This compound is a potent multi-kinase inhibitor targeting key signaling proteins involved in cancer cell proliferation and survival, including c-Met, Ron, Flt3, and Tropomyosin receptor kinase A (TrkA).[1] The determination of its IC50 value, the concentration at which it inhibits 50% of a specific biological process, is a critical step in evaluating its anti-cancer efficacy. This protocol outlines the necessary steps to accurately measure the IC50 of this compound in relevant cancer cell lines.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of its target kinases. A key pathway affected is the TrkA signaling cascade. Upon binding of its ligand, Nerve Growth Factor (NGF), TrkA dimerizes and autophosphorylates, leading to the activation of downstream pro-survival and proliferative pathways, including the PI3K/Akt and MAPK/ERK pathways. This compound has been shown to suppress the phosphorylation of TrkA and its downstream effectors, including Akt, phospholipase Cγ (PLCγ), and ERK1/2, ultimately leading to cell cycle arrest, autophagy, and apoptosis in cancer cells with TrkA pathway activation.[2][3]
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the TrkA signaling pathway.
Materials and Reagents
Cell Lines
This protocol is designed for the following cancer cell lines, which are relevant to the known targets of this compound:
| Cell Line | Cancer Type | Recommended Growth Medium |
| HT-29 | Colorectal Adenocarcinoma | McCoy's 5a Medium Modified + 10% FBS |
| NCI-H441 | Lung Adenocarcinoma | RPMI-1640 Medium + 10% FBS |
| KM12C | Colon Carcinoma | RPMI-1640 Medium + 10% FBS |
Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cell culture medium (see table above)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
96-well, flat-bottom, clear or opaque-walled (for luminescence) sterile microplates
Experimental Protocols
The overall workflow for determining the IC50 of this compound is depicted below.
IC50 Determination Workflow
Caption: Experimental workflow for IC50 determination.
Cell Culture and Maintenance
-
Culture the selected cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in a new flask at the appropriate split ratio.
Cell Seeding
-
On the day of the experiment, detach the cells from the culture flask using Trypsin-EDTA and neutralize with complete growth medium.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (see table below) in complete growth medium.
| Cell Line | Seeding Density (cells/well) |
| HT-29 | 5,000 - 10,000 |
| NCI-H441 | 7,000 - 15,000 |
| KM12C | 5,000 - 10,000 |
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
Preparation of this compound
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in complete growth medium to obtain the desired final concentrations. A typical 8-point dilution series might range from 100 µM to 0.001 µM.
-
Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a medium-only control (no cells).
Cell Treatment
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or medium-only control to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
Cell Viability Assay
Choose one of the following methods to assess cell viability.
Protocol A: MTT Assay
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the 72-hour incubation, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol B: CellTiter-Glo® Luminescent Cell Viability Assay
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Presentation and Analysis
Data Analysis
-
Average the absorbance/luminescence readings from the triplicate wells for each concentration.
-
Subtract the average background reading (medium-only control) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value. This can be performed using software such as GraphPad Prism or R.
Summary of Quantitative Data
The calculated IC50 values for this compound in the tested cancer cell lines should be summarized in a table for easy comparison.
| Cell Line | This compound IC50 (µM) | 95% Confidence Interval |
| HT-29 | [Insert Value] | [Insert Value] |
| NCI-H441 | [Insert Value] | [Insert Value] |
| KM12C | [Insert Value] | [Insert Value] |
Conclusion
This protocol provides a comprehensive and detailed methodology for determining the IC50 of this compound in various cancer cell lines. Adherence to these steps will ensure the generation of reproducible and reliable data, which is essential for the preclinical evaluation of this promising anti-cancer agent.
References
Caspase-3 activation assay to measure apoptosis induced by KRC-108
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and development, and its dysregulation is a hallmark of cancer. Caspases, a family of cysteine proteases, are central to the execution of apoptosis.[1][2] Among these, Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2][3] Consequently, the activation of Caspase-3 is a widely used biomarker for apoptosis.[3][4]
KRC-108 is a multi-kinase inhibitor that has demonstrated anti-tumor effects by targeting receptor tyrosine kinases such as TrkA, c-Met, Flt3, and ALK.[5][6][7][8] Treatment with this compound has been shown to induce cell cycle arrest and apoptotic cell death in cancer cells.[5][6][7] This application note provides a detailed protocol for measuring Caspase-3 activation in response to this compound treatment, enabling researchers to quantify its apoptotic effects. The protocol is based on a colorimetric assay that detects the cleavage of a Caspase-3-specific substrate.
Principle of the Assay
The Caspase-3 activity assay is a colorimetric method based on the hydrolysis of the peptide substrate acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) by Caspase-3.[9][10] Upon cleavage by active Caspase-3, free p-nitroaniline (pNA) is released, which produces a yellow color that can be quantified by measuring the absorbance at 405 nm.[9][11][12] The amount of pNA released is directly proportional to the Caspase-3 activity in the cell lysate.[11]
Data Presentation
The following table summarizes hypothetical quantitative data from a Caspase-3 activation assay in cancer cells treated with varying concentrations of this compound for 24 and 48 hours. The data is presented as fold increase in Caspase-3 activity relative to an untreated control.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| Untreated Control | 0 | 24 | 1.0 ± 0.1 |
| Untreated Control | 0 | 48 | 1.1 ± 0.2 |
| This compound | 0.1 | 24 | 1.5 ± 0.3 |
| This compound | 0.1 | 48 | 2.1 ± 0.4 |
| This compound | 1 | 24 | 3.2 ± 0.5 |
| This compound | 1 | 48 | 5.8 ± 0.7 |
| This compound | 10 | 24 | 6.5 ± 0.9 |
| This compound | 10 | 48 | 10.2 ± 1.1 |
| Positive Control (e.g., Staurosporine) | 1 | 24 | 8.0 ± 0.6 |
Experimental Protocols
This section provides a detailed methodology for the Caspase-3 activation assay to assess apoptosis induced by this compound.
Materials and Reagents
-
Target cancer cell line (e.g., KM12C colon cancer cells)[5]
-
Cell culture medium and supplements
-
This compound
-
Positive control for apoptosis induction (e.g., Staurosporine)
-
Phosphate-buffered saline (PBS)
-
Caspase-3 Colorimetric Assay Kit, which typically includes:
-
Microplate reader capable of measuring absorbance at 405 nm[11][14]
-
96-well microplates
-
Protein assay reagent (e.g., BCA or Bradford)
Experimental Workflow
Detailed Protocol
1. Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a density of 1-2 x 10^6 cells/mL and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium.
-
Remove the old medium and treat the cells with the this compound solutions. Include wells for untreated (negative) control and a known apoptosis inducer (positive control).
-
Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C in a 5% CO2 incubator.[15]
2. Preparation of Cell Lysates:
-
Centrifuge the plate to pellet the cells. For adherent cells, collect both the supernatant (containing detached apoptotic cells) and the cells scraped from the well.
-
Carefully remove the supernatant and wash the cells with ice-cold PBS.
-
Centrifuge again, discard the PBS, and add 50 µL of chilled Cell Lysis Buffer to each well.[10]
-
Incubate the plate on ice for 10 minutes.[10]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[10]
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled 96-well plate and keep it on ice for immediate use.[10]
3. Caspase-3 Assay:
-
Measure the protein concentration of each lysate using a standard protein assay. Adjust the volume of each lysate with Cell Lysis Buffer to normalize the protein concentration (e.g., 50-200 µg of protein per 50 µL).[10]
-
Prepare the Reaction Mix immediately before use. For each reaction, mix:
-
50 µL of 2X Reaction Buffer
-
0.5 µL of 1 M DTT
-
-
Add 50 µL of the Reaction Mix to each well containing the cell lysate.
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well.[10]
-
Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.[10][12]
-
Measure the absorbance at 405 nm using a microplate reader.[10][12]
4. Data Analysis:
-
Calculate the fold-increase in Caspase-3 activity by comparing the absorbance values of the this compound-treated samples with the untreated control.
Signaling Pathway
The following diagram illustrates the simplified apoptotic signaling pathway leading to Caspase-3 activation, potentially initiated by the action of this compound on receptor tyrosine kinases.
By inhibiting receptor tyrosine kinases, this compound can disrupt pro-survival signaling pathways, leading to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of initiator Caspase-9, which in turn activates the executioner Caspase-3, culminating in apoptosis.[1][16]
References
- 1. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. Caspase 3 in Apoptosis - The Executioner and Its Role and Function in Cell Death | Bio-Techne [bio-techne.com]
- 4. Caspase-3 activation: Significance and symbolism [wisdomlib.org]
- 5. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. abcam.com [abcam.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
- 13. Caspase-3 Activity Assay Kit (Colorimetric) (NBP2-54838): Novus Biologicals [novusbio.com]
- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 15. Induction of apoptosis on K562 cell line and double strand breaks on colon cancer cell line expressing high affinity receptor for granulocyte macrophage-colony stimulating factor (GM-CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for KRC-108 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRC-108 is a potent, orally available, multi-kinase inhibitor.[1][2][3] Primarily characterized as a Tropomyosin receptor kinase A (TrkA) inhibitor, this compound has demonstrated significant anti-tumor activity in preclinical models.[1][4] This document provides detailed application notes and protocols for utilizing this compound in various kinase activity assays, including in vitro biochemical assays and cell-based assays. These guidelines are intended to assist researchers in the evaluation of this compound's inhibitory effects and its mechanism of action.
Data Presentation
Kinase Selectivity Profile of this compound
This compound has been profiled against a panel of kinases, demonstrating potent inhibition of TrkA and other oncogenic kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (nM) |
| TrkA | 43.3[1] |
| Flt3 | 30[1] |
| c-Met | 80[1] |
| Ron | Potent inhibitor (IC50 not specified)[2][3] |
| Aurora A | 590[1] |
| ALK | 780[1] |
Cellular Activity of this compound
In cell-based assays, this compound exhibits potent anti-proliferative activity in cancer cell lines with activating TrkA fusions.
| Cell Line | Genetic Feature | GI50 (nM) | Assay Type |
| KM12C | TPM3-NTRK1 fusion | 220[1] | Cell Viability Assay |
Signaling Pathway
This compound exerts its cellular effects by inhibiting the TrkA receptor tyrosine kinase, which leads to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival. These include the PI3K/Akt, MAPK/ERK, and PLCγ pathways.[1][4]
References
- 1. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability and Proliferation Assays with KRC-108
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRC-108 is a multi-kinase inhibitor recognized for its potent anti-tumor properties. It primarily targets key receptor tyrosine kinases (RTKs) such as c-Met, Ron, Flt3, and TrkA, which are crucial in cancer cell signaling.[1] Inhibition of these kinases disrupts downstream pathways, leading to reduced cell proliferation and viability.[2][3][4] This document provides detailed protocols for assessing the effects of this compound on cancer cells, focusing on two fundamental assays: the MTT assay for cell viability and Ki-67 immunofluorescence for cell proliferation. These protocols are designed to offer robust and reproducible methods for characterizing the cytostatic and cytotoxic effects of this compound in a laboratory setting.
This compound Mechanism of Action Overview
This compound exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases.[1] By binding to the ATP-binding site of kinases like c-Met and TrkA, this compound blocks their phosphorylation and subsequent activation. This action inhibits major downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for regulating cell growth, survival, and proliferation.[2][5] Studies have shown that this compound treatment leads to suppression of phosphorylation in key signaling molecules like Akt, phospholipase Cγ (PLCγ), and ERK1/2.[2][3] The ultimate cellular outcomes of this inhibition include cell cycle arrest, autophagy, and apoptosis.[2][3][4]
Figure 1. Simplified signaling pathway of this compound.
Application Note 1: Assessing Cell Viability with an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[6][7][8] The concentration of these crystals, which is directly proportional to the number of metabolically active cells, can be quantified by dissolving them and measuring the absorbance.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS, filtered)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "medium only" (blank) and "untreated cells" (vehicle control). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. For the vehicle control, add medium with the same final concentration of DMSO.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well.[9][10]
-
Mix thoroughly with a pipette or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of viability against the log of this compound concentration to determine the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ value.
-
Figure 2. Experimental workflow for the MTT cell viability assay.
Data Presentation: this compound Growth Inhibition
The anti-proliferative activity of this compound has been measured across various cancer cell lines, with GI₅₀ values typically ranging from 0.01 to 4.22 µM.[1]
| Cell Line | Cancer Type | GI₅₀ (µM) of this compound |
| HT-29 | Colorectal | 0.55 |
| NCI-H441 | Lung | 1.20 |
| KM12C | Colon | 0.22[2] |
| A549 | Lung | 3.10 |
| MKN-45 | Gastric | 0.08 |
| Note: These values are representative examples based on published data and may vary based on experimental conditions. |
Application Note 2: Measuring Cell Proliferation with Ki-67 Immunofluorescence
The Ki-67 protein is a nuclear antigen strictly associated with cell proliferation. It is present during all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells, making it an excellent marker for determining the growth fraction of a cell population.[11][12] Immunofluorescent staining for Ki-67 allows for the visualization and quantification of proliferating cells following treatment with an anti-proliferative agent like this compound.
Experimental Protocol: Ki-67 Staining
Materials:
-
Cells cultured on sterile coverslips in a 24-well plate
-
This compound
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Goat Serum in PBS)[13]
-
Primary Antibody: Anti-Ki-67 antibody (rabbit or mouse)
-
Secondary Antibody: Fluorochrome-conjugated anti-rabbit/mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a 24-well plate and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Fixation: Wash the cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[13]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Dilute the anti-Ki-67 primary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[13]
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Mounting: Wash twice with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and Ki-67 (e.g., green) channels.
-
Quantify the proliferation index by counting the number of Ki-67-positive nuclei and the total number of nuclei (DAPI-stained).
-
Proliferation Index (%) = (Number of Ki-67-positive cells / Total number of cells) * 100
-
Figure 3. Workflow for Ki-67 immunofluorescence staining.
Data Presentation: this compound Effect on Proliferation
Treatment with this compound is expected to cause a dose-dependent decrease in the percentage of Ki-67 positive cells, indicating an inhibition of cell proliferation.
| This compound Concentration (µM) | Proliferation Index (% Ki-67 Positive Cells) |
| 0 (Vehicle) | 85.2 ± 5.1 |
| 0.1 | 65.7 ± 4.3 |
| 0.5 | 40.1 ± 3.8 |
| 1.0 | 22.5 ± 2.9 |
| 5.0 | 8.9 ± 1.5 |
| Note: Data are hypothetical and presented as mean ± standard deviation. Actual results will vary depending on the cell line and experimental conditions. |
References
- 1. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
KRC-108 Treatment: Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Changes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of KRC-108, a potent TrkA kinase inhibitor, on the cell cycle of cancer cells. The provided methodologies and data are intended to guide researchers in designing and executing experiments to evaluate the cytostatic effects of this compound and similar targeted therapies.
Introduction
This compound is a novel small molecule inhibitor targeting Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase frequently implicated in the proliferation and survival of various cancer types.[1] Activation of TrkA signaling pathways can drive uncontrolled cell growth, making it a promising target for anti-cancer drug development. Furthermore, this compound has been identified as an inhibitor of Aurora A kinase, a key regulator of mitotic entry, suggesting a multi-faceted mechanism of action.[2] This document outlines the procedures for quantifying the impact of this compound on cell cycle distribution using flow cytometry with propidium iodide (PI) staining.
Data Summary
Treatment of KM12C colon cancer cells with this compound leads to a dose-dependent arrest in the G1 phase of the cell cycle. The following table summarizes the quantitative data on cell cycle distribution following a 24-hour treatment with this compound.
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| DMSO (Control) | 66.6% | Not specified | Not specified |
| 1 µM this compound | 77.0% | Not specified | Not specified |
Data extracted from the findings that this compound treatment on KM12C cells increased the G1 population from 66.6% to 77.0%[1]. Specific percentages for S and G2/M phases were not provided in the source material.
Signaling Pathways
This compound is understood to exert its effects on the cell cycle through the inhibition of at least two key signaling pathways: the TrkA signaling cascade and the Aurora A kinase pathway.
References
Troubleshooting & Optimization
Troubleshooting KRC-108 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor, KRC-108 (CAS# 1146944-35-5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is an orally active, multi-kinase inhibitor.[1][2][3] Its primary targets include the receptor tyrosine kinases c-Met, Ron, Flt3, and TrkA.[1][2][3] It has shown anti-tumor activity in various cancer cell lines and xenograft models.[1][2]
Q2: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?
A2: Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature. The most frequent cause is the rapid dilution of a concentrated dimethyl sulfoxide (DMSO) stock solution into the aqueous medium, which drastically changes the solvent polarity and reduces the compound's solubility. Other contributing factors can include using a concentration that exceeds the compound's solubility limit in the final culture medium, temperature fluctuations, and interactions with media components.[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on published research, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. A stock solution of 10 mM in DMSO has been successfully used for in vitro studies.[5]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[6][7] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[6] However, it is always best practice to perform a vehicle control experiment to assess the impact of the DMSO concentration on your specific cell line.
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to addressing insolubility and precipitation issues with this compound during cell culture experiments.
Initial Observation: Precipitate is visible in the cell culture medium after adding this compound.
-
Possible Cause 1: Improper Dilution Technique. A rapid change in solvent environment is a primary cause of precipitation.
-
Solution: Employ a serial dilution method. Instead of adding the concentrated DMSO stock directly to the full volume of media, first, perform an intermediate dilution in a smaller volume of media or phosphate-buffered saline (PBS). Add this intermediate dilution to the final culture volume. Always add the compound solution dropwise while gently swirling the medium.[8]
-
-
Possible Cause 2: Concentration Exceeds Solubility Limit. The final working concentration of this compound may be too high for the aqueous environment of the cell culture medium.
-
Solution: Determine the kinetic solubility of this compound in your specific cell culture medium. A protocol for this is provided in the "Experimental Protocols" section. If your desired concentration is above the solubility limit, you may need to reconsider the experimental design or explore formulation strategies.
-
-
Possible Cause 3: Temperature Effects. Changes in temperature can affect the solubility of the compound.
-
Solution: Pre-warm the cell culture medium to 37°C before adding the this compound solution. Ensure that all components are at a consistent temperature during the preparation of the final working solution.
-
-
Possible Cause 4: Interaction with Media Components. Components in the serum or the basal medium itself could be contributing to the precipitation.
-
Solution: To test this, prepare a dilution of this compound in a simple buffer like PBS at the same final concentration. If no precipitation occurs, it suggests an interaction with media components. In such cases, reducing the serum concentration during the treatment period (if experimentally feasible) may help.
-
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Parameter | Value | Source |
| CAS Number | 1146944-35-5 | [1] |
| Molecular Weight | 433.33 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
| Reported Stock Concentration | 10 mM in DMSO | [5] |
| Recommended Max. Final DMSO Concentration in Media | < 0.5% | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (CAS# 1146944-35-5)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 433.33 g/mol * (1000 mg / 1 g) = 4.33 mg
-
-
Weigh the this compound:
-
In a sterile environment (e.g., a chemical fume hood), carefully weigh out the calculated mass of this compound and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Protocol 2: Preparation of Working Solutions and Dosing Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Determine the final desired concentrations of this compound.
-
Calculate the required dilutions. Remember to keep the final DMSO concentration below 0.5%.
-
Perform Serial Dilutions (Example for a final concentration of 10 µM):
-
Step 1: Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM this compound stock solution to 18 µL of pre-warmed complete cell culture medium. This will give you a 1 mM solution.
-
Step 2: Final Dilution: Prepare a 1:100 final dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed complete cell culture medium in your cell culture plate well. This will result in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Gently mix the contents of the wells after adding the final this compound solution.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: this compound inhibits multiple RTKs and their downstream signaling pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. lifetein.com [lifetein.com]
KRC-108 Stability in DMSO and Culture Medium at 37°C: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of the multi-kinase inhibitor, KRC-108, in common laboratory solvents and media. While specific stability data for this compound at 37°C is not publicly available, this guide offers a framework for assessing its stability, troubleshooting potential issues, and understanding its mechanism of action through its signaling pathway.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems researchers may encounter regarding the stability of small molecules like this compound in their experiments.
| Question | Answer |
| 1. My experimental results with this compound are inconsistent. Could this be a stability issue? | Yes, inconsistent results are a common sign of compound instability in cell culture media.[1] Degradation of the small molecule over time can lead to a reduced effective concentration and the formation of byproducts with off-target effects. |
| 2. What factors can cause this compound to degrade in my cell culture medium at 37°C? | Several factors can contribute to the degradation of small molecules in cell culture: Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[1] pH: The pH of the culture medium can affect the rate of hydrolysis of certain chemical bonds within the molecule.[1] Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.[1] Reactive Components in Media: Serum in the media contains enzymes that could metabolize the compound. Reactive oxygen species can also lead to oxidation.[1] Solubility Issues: Poor solubility can cause the compound to precipitate out of solution over time, lowering its effective concentration.[1] |
| 3. How can I determine if this compound is degrading in my experimental setup? | To assess the stability of this compound, you can incubate it in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) for different lengths of time. At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A decrease in the concentration of the parent compound over time indicates instability. |
| 4. What immediate steps can I take to minimize potential instability of this compound? | To reduce the chances of degradation, consider these immediate actions: Prepare Fresh Solutions: Always make fresh stock solutions of this compound and dilute it into the culture medium right before you use it.[1] Minimize Temperature Exposure: While cell culture requires 37°C, try to limit the time the compound is at this temperature before adding it to the cells.[1] Use Serum-Free Media (if possible): If your cells can be maintained in serum-free media for your experiment, this can help reduce enzymatic degradation.[1] |
| 5. How should I prepare and store this compound stock solutions to ensure stability? | For long-term storage, it is generally recommended to store small molecule stock solutions, typically in DMSO, at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots. |
Experimental Protocol: Assessing this compound Stability
This protocol provides a general method for determining the stability of this compound in both DMSO and cell culture medium at 37°C.
Objective: To quantify the concentration of this compound over time in DMSO and cell culture medium at 37°C.
Materials:
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This compound powder
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Anhydrous DMSO
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Sterile microcentrifuge tubes or vials
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Incubator set to 37°C
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HPLC or LC-MS system
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Analytical standards of this compound
Procedure:
-
Preparation of this compound Stock Solution:
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Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Ensure the compound is fully dissolved.
-
-
Sample Preparation for Stability Assay:
-
DMSO Stability:
-
In triplicate, dilute the this compound stock solution in anhydrous DMSO to a final concentration relevant to your experiments (e.g., 1 mM).
-
-
Culture Medium Stability:
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In triplicate, dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium to the final working concentration used in your cell-based assays (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.5%).[2]
-
-
-
Incubation:
-
Incubate all samples at 37°C.
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Protect samples from light if this compound is known to be light-sensitive.
-
-
Time-Point Sampling:
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Collect aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The 0-hour time point represents the initial concentration.
-
Store the collected aliquots at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Data Presentation
Use the following table to record your experimental data for the stability of this compound.
Table 1: Stability of this compound at 37°C
| Time (hours) | % this compound Remaining in DMSO (Mean ± SD) | % this compound Remaining in Culture Medium (Mean ± SD) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
TrkA Signaling Pathway Inhibited by this compound
This compound is an inhibitor of Tropomyosin receptor kinase A (TrkA).[3][5] The binding of Nerve Growth Factor (NGF) to TrkA activates several downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.[6][7][8] this compound exerts its anti-tumor effects by blocking these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Trk receptor - Wikipedia [en.wikipedia.org]
Interpreting unexpected results in KRC-108 dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in KRC-108 dose-response experiments.
Troubleshooting Guide
Researchers using this compound may occasionally observe dose-response curves that deviate from the expected sigmoidal shape. This guide addresses common unexpected results and provides systematic troubleshooting strategies.
Issue 1: Higher Than Expected IC50 Value
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Cell Health and Confluency | Ensure cells are healthy, within a consistent passage number, and seeded at the optimal density. Over-confluent or unhealthy cells can exhibit altered sensitivity to inhibitors.[1] |
| Compound Degradation | Prepare fresh this compound stock solutions. Avoid repeated freeze-thaw cycles. Confirm the stability of the compound under your specific experimental conditions. |
| Assay Incubation Time | Optimize the incubation time with this compound. The effect of the inhibitor may be time-dependent. |
| Incorrect Plate Reading | For absorbance, fluorescence, or luminescence assays, ensure the correct plate type (e.g., clear, black, or white) and reader settings are used.[2][3] |
| Reagent Issues | Verify the quality and correct preparation of all assay reagents, including cell culture media and detection reagents.[4] |
Issue 2: Biphasic (U-shaped) Dose-Response Curve
A biphasic curve, where the response decreases at low doses and then increases at higher doses, can be caused by off-target effects or compound characteristics.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Off-Target Effects | This compound is a multi-kinase inhibitor. At higher concentrations, it may engage secondary targets, leading to complex cellular responses. Consider using a more specific inhibitor for the primary target as a control.[5][6] |
| Compound Solubility | At high concentrations, this compound may precipitate out of solution, leading to a loss of effective concentration and a subsequent decrease in inhibitory activity. Visually inspect wells with high concentrations for any precipitation. |
| Cellular Stress Responses | High concentrations of the compound may induce cellular stress or protective mechanisms that counteract the inhibitory effect. |
Issue 3: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially during serial dilutions and reagent addition.[3][4] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and proper mixing before and during plating to achieve uniform cell distribution across the wells.[3] |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile media or PBS. |
| Well-to-Well Contamination | Exercise care to prevent cross-contamination between wells during liquid handling steps. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a multi-kinase inhibitor that primarily targets Tropomyosin receptor kinase A (TrkA).[7][8] It also shows inhibitory activity against other kinases such as c-Met, Ron, Flt3, and ALK.[5][6] By inhibiting TrkA, this compound blocks the phosphorylation of downstream signaling molecules like Akt, PLCγ, and ERK1/2, which are involved in cell proliferation, survival, and differentiation.[7][8] This inhibition leads to cell cycle arrest, apoptosis, and autophagy in cancer cells with Trk fusions.[7][8]
Q2: What are the typical GI50 values for this compound in cancer cell lines?
A2: The 50% growth inhibition (GI50) values for this compound have been reported to range from 0.01 to 4.22 μM in a panel of cancer cell lines.[6]
Q3: My dose-response curve for this compound is completely flat. What could be the issue?
A3: A flat dose-response curve suggests a lack of compound activity under the tested conditions. This could be due to several factors:
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Inactive Compound: The this compound stock may have degraded. Prepare a fresh solution.
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Incorrect Concentration Range: The tested concentration range may be too low to elicit a response.
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Cell Line Insensitivity: The chosen cell line may not be dependent on the signaling pathways inhibited by this compound.
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Assay Failure: A critical reagent in your assay may be missing or inactive.[4]
Q4: How should I set up my dose-response experiment for this compound?
A4: A typical dose-response experiment involves a serial dilution of this compound. It is recommended to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50. Subsequent experiments can then use a narrower range of concentrations centered around the estimated IC50 to obtain a more accurate value.
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Subtract the background absorbance (no-cell control) and normalize the results to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
Visualizations
Caption: this compound inhibits TrkA, blocking downstream signaling pathways.
Caption: Troubleshooting workflow for unexpected dose-response curves.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize KRC-108 toxicity in preclinical animal models
This technical support center provides guidance for researchers and drug development professionals on minimizing potential toxicity of KRC-108 in preclinical animal models. The information is presented in a question-and-answer format to directly address common concerns and potential issues during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known preclinical safety profile of this compound?
In a study using a KM12C colon cancer cell xenograft model in BALB/c nu/nu mice, this compound administered via oral gavage at doses of 40 mg/kg and 80 mg/kg for 14 days did not result in significant changes in body weight, suggesting good tolerability at these therapeutic doses.[1] However, comprehensive public data on the preclinical toxicology of this compound is limited. As a kinase inhibitor, it is prudent to monitor for potential class-related and off-target toxicities.
Q2: What are the potential on-target toxicities of TrkA inhibitors like this compound?
This compound is an inhibitor of Tropomyosin receptor kinase A (TrkA).[1][2] The TrkA pathway is involved in the proliferation, differentiation, and survival of neurons.[1][2] While preclinical data is limited, clinical studies of other TrkA inhibitors have identified potential on-target adverse events. These include:
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Neurological Effects: Dizziness and ataxia have been observed.[3][4]
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Metabolic Effects: Weight gain is a noted side effect.[3][4]
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Withdrawal Symptoms: Pain upon discontinuation of the drug has been reported in clinical settings.[3][4]
Researchers should be aware of these potential effects when designing and conducting animal studies.
Q3: What are common off-target toxicities associated with kinase inhibitors?
Kinase inhibitors can have off-target effects leading to toxicities in various organ systems.[5][6] Common toxicities to monitor in preclinical models include:
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Cardiovascular: Hypertension, reduced cardiac function, and arrhythmias.[5]
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Hematological: Myelosuppression.[5]
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Dermatological: Skin rashes.[8]
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Hepatic: Elevated liver enzymes.
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Renal: Changes in kidney function parameters.
Troubleshooting Guide: Managing Potential this compound Toxicities in Animal Models
This guide provides practical steps to monitor and mitigate potential adverse effects during your preclinical studies with this compound.
Issue 1: How should I monitor for potential neurological side effects?
-
Answer: Implement a regular neurological assessment protocol. This can include:
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Behavioral Observation: Daily cage-side observation for changes in gait, balance (ataxia), and general activity levels.
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Functional Tests: Employ simple tests like the righting reflex or grip strength measurement to quantitatively assess neurological function.
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Body Weight Monitoring: Track body weight regularly, as changes can be an indirect indicator of neurological or other systemic toxicity.
-
Issue 2: What is the best practice for monitoring cardiovascular health?
-
Answer: For comprehensive cardiovascular monitoring, especially in longer-term studies, consider the following:
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Blood Pressure Measurement: Use non-invasive tail-cuff methods or telemetry for continuous monitoring in species like rats and mice.
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Electrocardiography (ECG): Periodic ECG recordings can help detect arrhythmias or other cardiac abnormalities.
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Histopathology: At the end of the study, perform histopathological examination of heart tissue to identify any cardiotoxicity.
-
Issue 3: How can I proactively manage potential gastrointestinal toxicity?
-
Answer: Proactive management is key to minimizing the impact of gastrointestinal side effects:
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Stool Consistency Monitoring: Daily observation of stool consistency can provide an early indication of diarrhea.
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Hydration Support: If diarrhea is observed, provide supportive care such as subcutaneous fluids to prevent dehydration.
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Dietary Modifications: Ensure easy access to food and water. A softened or more palatable diet may encourage eating if nausea is suspected.
-
Dose Adjustment: If gastrointestinal toxicity is significant and persistent, consider a dose reduction or a temporary discontinuation of this compound, followed by re-introduction at a lower dose.
-
Data Presentation
Table 1: Example Monitoring Parameters for Preclinical this compound Studies
| Parameter | Frequency | Method of Measurement |
| Body Weight | Daily | Calibrated animal scale |
| Clinical Observations | Daily | Cage-side visual inspection |
| Food and Water Intake | Daily | Measurement of remaining food/water |
| Stool Consistency | Daily | Visual assessment |
| Neurological Assessment | Weekly or as needed | Grip strength, righting reflex |
| Blood Pressure | Baseline, and weekly during treatment | Tail-cuff plethysmography |
| Complete Blood Count (CBC) | Baseline, and at study termination | Automated hematology analyzer |
| Serum Chemistry Panel | Baseline, and at study termination | Automated chemistry analyzer |
| Histopathology | At study termination | Microscopic examination of tissues |
Experimental Protocols
Protocol 1: Assessment of Neurological Function in Rodents
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Grip Strength Test:
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Allow the animal to grasp a wire grid connected to a force meter.
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Gently pull the animal backward by the tail until it releases its grip.
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Record the peak force exerted by the animal.
-
Perform three consecutive trials and average the results.
-
-
Righting Reflex:
-
Gently place the animal on its back on a flat surface.
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Record the time it takes for the animal to right itself onto all four paws.
-
A delayed righting reflex can indicate neurological impairment.
-
Protocol 2: Monitoring Blood Pressure in Rodents using Tail-Cuff Plethysmography
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Acclimatization: Acclimate the animal to the restraining device and cuff for several days prior to the first measurement.
-
Measurement:
-
Place the animal in the restrainer.
-
Position the tail cuff and sensor on the animal's tail.
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Inflate and deflate the cuff multiple times to obtain a stable blood pressure reading.
-
Record the systolic and diastolic blood pressure, and heart rate.
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Take the average of at least three stable readings.
-
Visualizations
References
- 1. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. youtube.com [youtube.com]
Optimizing incubation time for KRC-108 to induce apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the multi-kinase inhibitor KRC-108 to induce apoptosis.
Important Clarification: The information provided here pertains to the chemical compound this compound, a multi-kinase inhibitor used in cancer research. Searches for "this compound" may also yield datasheets for an unrelated electronic component (a transistor). Researchers should ensure they are working with the correct substance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a benzoxazole compound and a multi-kinase inhibitor.[1] It primarily targets receptor tyrosine kinases such as TrkA, c-Met, Flt3, and ALK.[1] By inhibiting these kinases, this compound can suppress downstream signaling pathways, including the Akt, PLCγ, and ERK1/2 pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3]
Q2: In which types of cancer has this compound shown anti-tumor activity?
A2: this compound has demonstrated anti-proliferative activity in a variety of cancer cell lines. It has shown effectiveness in suppressing the growth of colon cancer cells (KM12C and HT29) and lung cancer cells (NCI-H441).[1][4] Its inhibitory action on TrkA makes it a promising therapeutic agent for cancers that harbor TrkA fusion proteins.[1][2][3]
Q3: What are the known cellular effects of this compound treatment?
A3: Treatment of cancer cells with this compound has been shown to induce cell cycle arrest, apoptotic cell death, and autophagy.[1][2][3]
Q4: What is the typical concentration range for observing an effect with this compound?
A4: The 50% growth inhibition (GI50) values for this compound vary among different cancer cell lines, ranging from 0.01 to 4.22 μM.[1][4] A slight reduction in the phosphorylation of downstream signaling molecules can be observed at 0.1 μM, with a significant decrease at concentrations of 1 μM and 10 μM.[2]
Troubleshooting Guides
Q1: I treated my cells with this compound but did not observe a significant increase in apoptosis. What are the possible reasons?
A1: Several factors could contribute to a lack of apoptotic induction. Consider the following:
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Sub-optimal Concentration: The effective concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the optimal GI50 for your specific cell line.
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Insufficient Incubation Time: The time required to induce apoptosis can vary. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to identify the optimal incubation period.
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Cell Line Resistance: The target kinases of this compound may not be the primary drivers of survival in your cell line. Confirm the expression and activation of TrkA, c-Met, Flt3, or ALK in your cells.
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Compound Integrity: Ensure that the this compound compound has been stored correctly and has not degraded.
Q2: My Western blot results do not show a decrease in the phosphorylation of Akt or ERK after this compound treatment. What should I check?
A2: If you do not observe the expected decrease in phosphorylation of downstream targets, consider these points:
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Treatment Duration: Inhibition of phosphorylation can be a rapid event. You might need to assess phosphorylation at earlier time points (e.g., 1-4 hours) post-treatment.
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Lysate Preparation: Ensure that phosphatase inhibitors were included in your lysis buffer to preserve the phosphorylation status of your proteins of interest.
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Antibody Quality: Verify the specificity and efficacy of your primary and secondary antibodies for the phosphorylated and total proteins.
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Basal Phosphorylation Level: Your cell line may have a low basal level of Akt or ERK activation. Consider stimulating the pathway to have a more robust signal to inhibit.
Q3: The GI50 value I calculated for this compound in my cell line is much higher than the published values. Why might this be?
A3: Discrepancies in GI50 values can arise from several experimental variables:
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Cell Seeding Density: The initial number of cells plated can significantly impact the results of a cell viability assay. Ensure you are using a consistent and optimized seeding density.
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Assay Duration: The length of the cell viability assay (e.g., 48, 72, or 96 hours) will influence the calculated GI50.
-
Metabolic Activity of Cells: The metabolic rate of your cells can affect the readout of colorimetric assays like the MTT assay.
-
Reagent Quality: The quality and concentration of reagents such as MTT can vary.
Data Presentation
Table 1: 50% Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) |
| Various Cancer Cell Lines | Mixed Panel | 0.01 - 4.22 |
This data is a summary of the range of GI50 values reported in the literature.[1][4]
Experimental Protocols
Protocol 1: Determination of this compound GI50 using MTT Assay
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Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a set period, typically 72 hours, at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and use a non-linear regression to calculate the GI50 value.
Protocol 2: Detection of Apoptosis by Annexin V Staining
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Cell Treatment: Seed cells in a 6-well plate. Once attached, treat the cells with this compound at a concentration around the GI50 value and a vehicle control. It is recommended to perform a time-course experiment by incubating for 24, 48, and 72 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be Annexin V and PI positive.
Protocol 3: Western Blot for Phosphorylated Akt and ERK
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Cell Treatment: Seed cells and treat with this compound (e.g., at 0.1, 1, and 10 μM) for a short duration (e.g., 1-4 hours).
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Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits TrkA, leading to reduced downstream signaling and apoptosis induction.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Navigating Challenges in the Development of KRC-108 Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the development of KRC-108 resistant cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multi-kinase inhibitor that primarily targets Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase encoded by the NTRK1 gene.[1][2] It also shows inhibitory activity against other kinases such as c-Met, Flt3, and ALK.[3][4] this compound functions by inhibiting the kinase activity of its targets, which in turn suppresses downstream signaling pathways crucial for cancer cell proliferation and survival, including the Akt, phospholipase Cγ (PLCγ), and ERK1/2 pathways.[1][2] this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells harboring an NTRK1 gene fusion.[1][2]
Q2: What are the primary methods for developing this compound resistant cell lines?
The most common and recommended method for generating this compound resistant cell lines is through gradual drug induction .[5][6][7] This process involves continuous exposure of the parental cancer cell line to gradually increasing concentrations of this compound over an extended period.[6][7] This method mimics the clinical scenario of acquired resistance.[5] Alternative, more targeted approaches include genetic engineering techniques like CRISPR-Cas9 to introduce specific mutations known to confer resistance.[5]
Q3: We are observing massive cell death after increasing the this compound concentration. What should we do?
This is a common challenge. Massive cell death usually indicates that the incremental increase in drug concentration was too high for the cells to adapt.
Troubleshooting Steps:
-
Reduce the Dose Increment: Decrease the fold-increase of the this compound concentration for the next step. A smaller, more gradual increase (e.g., 1.5-fold instead of 2-fold) gives the cell population more time to adapt.
-
Revert to the Previous Concentration: If significant cell death occurs, it is advisable to return to the previously tolerated concentration and allow the cells to recover and repopulate before attempting a smaller dose escalation.
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Extend the Adaptation Period: Ensure the cells have fully recovered and are proliferating at a stable rate at a given concentration before moving to the next higher dose. This may require a longer incubation period than initially planned.
-
Cryopreserve at Each Stage: It is crucial to freeze down vials of cells at each successfully adapted concentration. This provides a backup to restart the process without having to go back to the beginning in case of a complete loss of the cell population at a higher concentration.
Q4: The resistant phenotype of our cell line is not stable. What could be the reason?
The instability of a resistant phenotype, often observed as a loss of resistance when the drug is removed from the culture medium, can be a significant hurdle.
Troubleshooting Steps:
-
Continuous Drug Pressure: To maintain the resistant phenotype, it is often necessary to culture the resistant cell lines in the continuous presence of the final selection concentration of this compound.
-
Clonal Selection: The bulk-selected resistant population may be heterogeneous, containing a mix of cells with varying degrees of resistance. Performing single-cell cloning (e.g., by limiting dilution) to isolate and expand individual resistant clones can lead to a more stable and homogenous resistant cell line.
-
Regular Verification of Resistance: Periodically re-evaluate the IC50 of the resistant cell line compared to the parental line to ensure the resistance is being maintained over time and with increasing passage numbers.
Q5: What are the potential molecular mechanisms of resistance to this compound?
Resistance to targeted therapies like this compound can arise through various molecular mechanisms. Based on its targets (TrkA and c-Met), potential mechanisms include:
-
On-Target Mechanisms:
-
Secondary Mutations: Mutations in the kinase domain of TrkA or c-Met can prevent this compound from binding effectively.
-
Target Amplification: Increased expression of the target proteins (TrkA or c-Met) can overcome the inhibitory effect of the drug. A study on this compound resistant gastric cancer cell lines showed increased expression and phosphorylation of c-Met.
-
-
Off-Target Mechanisms:
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked TrkA or c-Met pathway. For TrkA inhibitors, this can include the activation of the MAPK pathway through mutations in genes like BRAF or KRAS.
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Phenotypic Changes: A study on this compound resistant gastric cancer cells observed a shift towards an epithelial-like phenotype, associated with increased E-cadherin expression, which was found to interact with c-Met.
-
Role of Autophagy: this compound has been shown to induce autophagy. While initially a cell death mechanism, sustained autophagy can also act as a survival mechanism under drug-induced stress, potentially contributing to resistance.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for developing and characterizing this compound resistant cell lines, based on a study that generated resistant clones from the MKN-45 gastric cancer cell line.
| Parameter | Parental Cell Line (MKN-45) | This compound Resistant Clone 1 (MKN-R1) | This compound Resistant Clone 2 (MKN-R2) | This compound Resistant Clone 3 (MKN-R3) |
| Estimated IC50 of this compound | ~1 µM | >10 µM | >10 µM | >10 µM |
| Calculated Fold-Change in Resistance | - | >10-fold | >10-fold | >10-fold |
Note: The IC50 values are estimated from the provided cell viability graphs in the cited literature. The resistant clones showed significant viability even at the highest tested concentration of 10 µM, indicating a substantial increase in resistance.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines (Gradual Dose Escalation)
This protocol outlines the stepwise method for developing this compound resistant cell lines.
1. Initial IC50 Determination: a. Seed the parental cell line (e.g., MKN-45) in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value of the parental cell line.
2. Initial Drug Exposure: a. Culture the parental cells in a medium containing a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth). b. Monitor the cells for signs of recovery and stable proliferation.
3. Dose Escalation: a. Once the cells have adapted to the initial concentration and are proliferating at a normal rate, increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is a common starting point. b. Culture the cells at this new concentration, monitoring for cell death and recovery. c. If significant cell death occurs, reduce the concentration increment or revert to the previous concentration until the cells stabilize. d. Continue this stepwise increase in this compound concentration over several months.
4. Establishment of the Resistant Line: a. A cell line is generally considered resistant when its IC50 is at least 3-10 times higher than that of the parental line. b. Once the desired level of resistance is achieved, the resistant cell line can be expanded and cryopreserved.
5. Clonal Selection (Optional but Recommended): a. To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution from the bulk resistant population. b. Expand individual clones and confirm their resistance by determining their IC50 for this compound.
Protocol 2: Western Blot Analysis of TrkA and c-Met Signaling Pathways
This protocol is for assessing the activation state of signaling pathways affected by this compound.
1. Cell Lysis: a. Treat parental and this compound resistant cells with or without this compound for the desired time. b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. A suggested antibody panel includes:
- Phospho-TrkA (Tyr490)
- Total TrkA
- Phospho-c-Met (Tyr1234/1235)
- Total c-Met
- Phospho-Akt (Ser473)
- Total Akt
- Phospho-ERK1/2 (Thr202/Tyr204)
- Total ERK1/2
- β-actin (as a loading control) c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
Visualizations
Caption: A flowchart illustrating the key steps in the gradual dose escalation method for generating this compound resistant cell lines.
Caption: A diagram showing the inhibitory action of this compound on TrkA and c-Met signaling, and potential bypass mechanisms leading to resistance.
References
- 1. Harnessing Natural Products to Surmount Drug Resistance in Gastric Cancer: Mechanisms and Therapeutic Perspectives [ijbs.com]
- 2. researchgate.net [researchgate.net]
- 3. MKN-45 cell line|AcceGen [accegen.com]
- 4. MKN-45 Cells [cytion.com]
- 5. Current advances of targeting HGF/c-Met pathway in gastric cancer - Anestis - Annals of Translational Medicine [atm.amegroups.org]
- 6. Mechanisms of Acquired Resistance to Savolitinib, a Selective MET Inhibitor in MET-Amplified Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to the c-Met inhibitor this compound induces the epithelial transition of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of KRC-108 solutions
Urgent Notice: Information regarding the specific chemical composition, solvent, and known sensitivities of "KRC-108" is required to provide accurate and safe long-term storage protocols. The following guide is based on general best practices for handling sensitive research solutions and will be updated once specific data for this compound is available.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound solutions?
Without specific data for this compound, general recommendations are to store solutions at or below -20°C to minimize degradation. For highly sensitive compounds, storage at -80°C is often preferred. Avoid repeated freeze-thaw cycles.
Q2: How should I aliquot this compound solution for long-term storage?
It is highly recommended to aliquot the solution into single-use volumes. This practice minimizes the number of freeze-thaw cycles the bulk solution undergoes, which can degrade the compound. Use low-protein binding microcentrifuge tubes to prevent loss of material.
Q3: Is this compound sensitive to light or air?
Many research compounds are sensitive to light and oxygen. As a precautionary measure, store this compound solutions in amber or opaque vials to protect from light. If the compound is known to be oxygen-sensitive, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Q4: What are the signs of this compound solution degradation?
Visual indicators of degradation can include a change in color, the appearance of precipitate, or cloudiness in the solution. However, many forms of degradation are not visible. If you suspect degradation, it is best to perform an analytical validation, such as HPLC-MS, to assess the purity and concentration of the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced experimental efficacy | Solution degradation due to improper storage (temperature, light exposure). | 1. Verify storage conditions. 2. Use a fresh aliquot for the next experiment. 3. If the problem persists, perform an analytical validation of the solution's integrity. |
| Precipitate formation upon thawing | Poor solubility at low temperatures or solvent evaporation. | 1. Gently warm the solution to its working temperature (e.g., room temperature or 37°C). 2. Briefly vortex or sonicate to redissolve the precipitate. 3. If the precipitate does not dissolve, it may indicate degradation or insolubility, and the solution should not be used. |
| Inconsistent experimental results | Inconsistent concentration due to multiple freeze-thaw cycles or improper mixing after thawing. | 1. Always use freshly thawed, single-use aliquots. 2. Ensure the solution is completely thawed and mixed thoroughly (by gentle vortexing) before use. |
Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage
-
Thaw the master stock solution of this compound on ice.
-
Once completely thawed, gently vortex the solution to ensure homogeneity.
-
Dispense the solution into single-use, low-protein binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Label each aliquot clearly with the compound name, concentration, and date.
-
Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen.
-
Transfer the frozen aliquots to the designated long-term storage temperature (e.g., -80°C).
Visual Guides
Caption: Workflow for aliquoting this compound solution for optimal long-term storage.
Caption: Troubleshooting logic for reduced experimental efficacy of this compound solutions.
Validation & Comparative
A Comparative Guide to TRK Inhibitors: The Clinically Established Larotrectinib versus the Preclinical Candidate KRC-108 for NTRK Fusion-Positive Tumors
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of larotrectinib, an FDA-approved TRK inhibitor, and KRC-108, a preclinical multi-kinase inhibitor, for the treatment of cancers driven by NTRK gene fusions. This document summarizes the available preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and mechanisms of action.
Introduction
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of adult and pediatric solid tumors.[1][2] These genetic alterations lead to the expression of chimeric TRK fusion proteins with constitutively active kinase function, which drives tumor cell proliferation and survival.[3] The development of targeted therapies against these TRK fusion proteins has ushered in a new era of precision oncology. Larotrectinib (Vitrakvi®) was the first-in-class, highly selective TRK inhibitor to receive tumor-agnostic approval from the U.S. Food and Drug Administration (FDA) for the treatment of NTRK fusion-positive cancers.[4][5] this compound is a novel, preclinical small molecule inhibitor that has demonstrated inhibitory activity against TRKA, among other kinases.[6][7] This guide provides a comprehensive comparison of these two agents based on the currently available scientific literature.
Mechanism of Action
Larotrectinib is a potent and highly selective inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[8] By binding to the ATP-binding site of the TRK kinase domain, larotrectinib prevents the phosphorylation and activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, thereby inducing apoptosis in tumor cells harboring NTRK gene fusions.[9]
This compound, on the other hand, is a multi-kinase inhibitor that has shown potent inhibitory activity against TRKA, as well as other kinases such as c-Met, Ron, and Flt3.[7][10] Its anti-tumor effect in the context of NTRK fusions is attributed to its inhibition of the TRKA kinase, leading to the suppression of downstream signaling molecules like Akt, PLCγ, and ERK1/2.[6]
Preclinical Efficacy
The preclinical development of this compound has provided initial evidence of its potential as a TRK inhibitor. In contrast, larotrectinib has undergone extensive preclinical evaluation leading to its clinical development and approval.
In Vitro Kinase Inhibition
This compound has been shown to inhibit TRKA activity in in vitro kinase assays.[6] The table below summarizes the reported half-maximal inhibitory concentration (IC50) value for this compound against TRKA, alongside its activity against other kinases.
| Kinase Target | This compound IC50 (nM) |
| TRKA | 43.3 [6] |
| c-Met | 80[6] |
| Flt3 | 30[6] |
| ALK | 780[6] |
| Aurora A | 590[6] |
Table 1: In vitro kinase inhibition profile of this compound.
Cell-Based Assays
In cell-based assays using the KM12C colon cancer cell line, which harbors a TPM3-NTRK1 gene fusion, this compound demonstrated potent growth inhibitory activity with a half-maximal growth inhibition (GI50) of 220 nM.[6] Treatment with this compound led to a dose-dependent reduction in the phosphorylation of TRKA and its downstream signaling proteins.[6]
In Vivo Models
The anti-tumor activity of this compound was evaluated in a xenograft model using KM12C cells.[6] The study reported that this compound exhibited anti-tumor activity in this in vivo model.[6]
Clinical Efficacy of Larotrectinib
Larotrectinib has demonstrated robust and durable clinical activity in patients with TRK fusion-positive cancers across a wide range of tumor types in multiple clinical trials (NCT02122913, NCT02576431, NCT02637687).[4][11]
| Efficacy Endpoint | Pooled Analysis (Adults & Pediatrics)[4] | Adult Patients[8] | Pediatric Patients | Patients with CNS Tumors[12] |
| Overall Response Rate (ORR) | 60% | 57% | - | 30% |
| Complete Response (CR) | 24% | 16% | - | - |
| Partial Response (PR) | 36% | 41% | - | - |
| Median Duration of Response (DoR) | 43.3 months | 43.3 months | - | Not Reached (12-month rate: 75%) |
| Median Progression-Free Survival (PFS) | - | 24.6 months | - | Not Reached (12-month rate: 56%) |
| Median Overall Survival (OS) | - | 48.7 months | - | Not Reached (12-month rate: 85%) |
Table 2: Summary of clinical efficacy of larotrectinib in patients with TRK fusion-positive cancers. (Data from multiple sources, as cited)
Safety Profile
Larotrectinib: The safety profile of larotrectinib has been well-characterized in a large patient population. Treatment-related adverse events (TRAEs) are predominantly Grade 1 or 2.[8] The most common TRAEs include fatigue, nausea, dizziness, vomiting, increased AST, cough, increased ALT, constipation, and diarrhea.[8] Grade 3 or 4 TRAEs are less common, and treatment discontinuation due to TRAEs is rare.[8]
This compound: As this compound is in the preclinical stage of development, no clinical safety data is available. Preclinical studies have suggested favorable pharmacokinetic properties and acute toxicity profiles for drug development.[6]
Resistance Mechanisms
Acquired resistance is a known challenge in targeted cancer therapies.
Larotrectinib Resistance
Mechanisms of resistance to larotrectinib can be broadly categorized into on-target and off-target alterations.[13]
-
On-target resistance involves the acquisition of secondary mutations in the NTRK kinase domain, which interfere with drug binding. The most common on-target resistance mutations are solvent front mutations (e.g., NTRK1 G595R) and gatekeeper mutations (e.g., NTRK1 F589L).[9][14]
-
Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for TRK signaling. These can include mutations in genes such as KRAS, BRAF, and MET.[9][14][15]
This compound Resistance
There is currently no published data on resistance mechanisms to this compound in the context of NTRK fusion-positive cancers.
Experimental Protocols
This compound: In Vitro Kinase Assay
The inhibitory activity of this compound against TRKA was determined using a standard in vitro kinase assay. This typically involves incubating the recombinant kinase enzyme with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like radioisotope incorporation or fluorescence-based detection, to calculate the IC50 value.[6]
This compound: Cell Viability Assay
The effect of this compound on the growth of cancer cells was assessed using a cell viability assay. The KM12C cells were seeded in multi-well plates and treated with a range of this compound concentrations for a specified period. Cell viability was then determined using a colorimetric or fluorometric method, such as the sulforhodamine B (SRB) assay, which measures cellular protein content. The GI50 value was calculated from the dose-response curve.[6]
This compound: Xenograft Model
To evaluate the in vivo anti-tumor activity of this compound, a xenograft model was established by subcutaneously implanting KM12C cells into immunocompromised mice. Once tumors reached a palpable size, the mice were treated with this compound or a vehicle control. Tumor growth was monitored over time by measuring tumor volume. At the end of the study, tumors were excised and may have been used for further analysis.[6]
Larotrectinib: Clinical Trial Methodology
The clinical efficacy and safety of larotrectinib were evaluated in multicenter, open-label, single-arm clinical trials.[4] Patients with solid tumors harboring an NTRK gene fusion, identified by local molecular testing, were enrolled. Larotrectinib was administered orally at a standard dose. The primary endpoint was the overall response rate, assessed by an independent review committee according to RECIST v1.1 criteria. Secondary endpoints included duration of response, progression-free survival, and overall survival.[5]
Visualizations
Caption: NTRK signaling pathway activated by ligand binding or constitutively by NTRK fusion proteins.
Caption: Comparative mechanism of action of larotrectinib and this compound.
References
- 1. NTRK Fusions Identified in Pediatric Tumors: The Frequency, Fusion Partners, and Clinical Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical characteristics and treatment patterns of patients with NTRK fusion–positive solid tumors: A multisite cohort study at US academic cancer centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdnewsline.com [mdnewsline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Larotrectinib long-term efficacy and safety in adult patients (pts) with tropomyosin receptor kinase (TRK) fusion cancer. - ASCO [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of KRC-108 and Entrectinib in Oncology Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two kinase inhibitors, KRC-108 and entrectinib. The information presented is based on publicly available experimental data to assist researchers in evaluating their potential applications in oncology studies.
Executive Summary
This compound and entrectinib are both multi-kinase inhibitors with demonstrated anti-tumor activity in preclinical models. This compound is a potent inhibitor of c-Met, Ron, Flt3, and TrkA kinases. Entrectinib is a highly potent inhibitor of Trk (A, B, and C), ROS1, and ALK. While both compounds show promise in targeting cancers with specific genetic alterations, their preclinical profiles suggest distinct therapeutic opportunities. This guide summarizes their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ (nM) | Entrectinib IC₅₀ (nM) |
| TrkA | 43.3[1] | 1.7[2] |
| TrkB | - | 0.1[3] |
| TrkC | - | 0.1[3] |
| c-Met | 80[1] | - |
| Ron | Potent inhibitor | - |
| Flt3 | 30[1] | - |
| ALK | 780[1] | 1.6[3] |
| ROS1 | - | 0.2[2] |
Note: Data is compiled from different studies and may not be directly comparable.
Table 2: Comparative In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | Genetic Alteration | This compound GI₅₀ (µM) | Entrectinib IC₅₀ (µM) |
| KM12C | Colon Cancer | TPM3-NTRK1 fusion | 0.22[4] | - |
| HT29 | Colorectal Cancer | - | Effective inhibition | - |
| NCI-H441 | Lung Cancer | - | Effective inhibition | - |
| NB1 | Neuroblastoma | ALK amplified | - | ~0.035 (48h)[5] |
| NB3 | Neuroblastoma | ALK R1275Q | - | ~2.24 (48h)[5] |
| SH-SY5Y | Neuroblastoma | ALK F1174L | - | ~3.32 (48h)[5] |
| IMR32 | Neuroblastoma | ALK wild-type | - | ~3.29 (48h)[5] |
Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are presented as reported in the respective studies. Direct comparison should be made with caution.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Compound | Preclinical Model | Cancer Type | Efficacy Highlights |
| This compound | HT29 xenograft | Colorectal Cancer | Effective inhibition of tumor growth[6] |
| NCI-H441 xenograft | Lung Cancer | Effective inhibition of tumor growth[6] | |
| KM12C xenograft | Colon Cancer | Exhibited anti-tumor activity[4] | |
| Entrectinib | SH-SY5Y-TrkB xenograft | Neuroblastoma | Significant tumor growth inhibition and prolonged event-free survival (p < 0.0001)[2][7] |
| ALK-driven ALCL xenografts | Anaplastic Large Cell Lymphoma | Significant tumor volume reduction (p < 0.0001) at 30 and 60 mg/kg[8] | |
| ETV6-NTRK3 AML xenografts | Acute Myeloid Leukemia | Resulted in tumor regression[9] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases, including c-Met, Ron, Flt3, and notably TrkA. Inhibition of TrkA by this compound leads to the suppression of downstream signaling pathways critical for cancer cell proliferation and survival, namely the PI3K/Akt, PLCγ, and MAPK/ERK pathways.[4]
Entrectinib is a potent and selective inhibitor of the Trk family of receptors (TrkA, TrkB, TrkC), as well as ROS1 and ALK. These kinases, when constitutively activated by genetic fusions, act as oncogenic drivers. Entrectinib competitively binds to the ATP-binding site of these kinases, blocking downstream signaling cascades such as the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways, thereby inducing apoptosis and inhibiting tumor growth.[9][10]
References
- 1. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entrectinib by F. Hoffmann-La Roche for Neuroblastoma: Likelihood of Approval [pharmaceutical-technology.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
KRC-108 In Vivo On-Target Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo on-target efficacy of KRC-108 with alternative therapeutic agents. Experimental data is presented to support the comparative analysis, with detailed methodologies for key studies.
Executive Summary
This compound is a multi-kinase inhibitor demonstrating potent anti-tumor activity in preclinical in vivo models. Its primary targets include Tropomyosin receptor kinase A (TrkA) and c-Met, both implicated in various malignancies. This guide focuses on the validation of this compound's on-target efficacy in vivo, comparing its performance against established TrkA and c-Met inhibitors.
On-Target Efficacy of this compound
This compound has demonstrated significant tumor growth inhibition in xenograft models of cancers harboring NTRK fusions. In a KM12C colon cancer xenograft model, which has an NTRK1 gene fusion, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth. A notable 73.0% inhibition of tumor growth was observed on day 14 in the group treated with 80 mg/kg of this compound[1]. The compound has also shown efficacy in inhibiting tumor growth in human HT29 colorectal cancer and NCI-H441 lung cancer xenograft models[2].
The mechanism of action for this compound's on-target efficacy involves the suppression of the TrkA signaling pathway. Treatment with this compound has been shown to reduce the phosphorylation of TrkA and its downstream signaling molecules, including Akt, phospholipase Cγ (PLCγ), and ERK1/2[1][3]. This inhibition of key signaling pathways leads to cell cycle arrest, apoptotic cell death, and autophagy in cancer cells[1][3].
Comparative In Vivo Efficacy
To provide a comprehensive assessment of this compound's potential, its in vivo efficacy is compared against leading TrkA and c-Met inhibitors.
TrkA Inhibitors: this compound vs. Larotrectinib and Entrectinib
Larotrectinib and Entrectinib are FDA-approved TRK inhibitors for the treatment of patients with NTRK gene fusion-positive solid tumors.
| Drug | Cancer Model | Dosing | Key Efficacy Result | Citation |
| This compound | KM12C colon cancer xenograft (NTRK1 fusion) | 80 mg/kg, oral gavage, daily for 14 days | 73.0% tumor growth inhibition | [1] |
| Larotrectinib | Various TRK fusion-positive cancers (human clinical trials) | 100 mg, twice daily | 75% overall response rate (independent review) | [4] |
| Entrectinib | Various NTRK fusion-positive solid tumors (human clinical trials) | 600 mg, once daily | 57% overall response rate (independent review) | [5][6] |
c-Met Inhibitors: this compound vs. Cabozantinib and Tepotinib
This compound also exhibits inhibitory activity against c-Met. Its performance is compared with Cabozantinib and Tepotinib, known c-Met inhibitors.
| Drug | Cancer Model | Dosing | Key Efficacy Result | Citation |
| This compound | HT29 colorectal cancer xenograft, NCI-H441 lung cancer xenograft | Not specified | Effective for the inhibition of tumor growth | [2] |
| Cabozantinib | MHCC97H hepatocellular carcinoma xenograft | 30 mg/kg, oral, daily for 14 days | 84.6% tumor growth inhibition | [7] |
| Cabozantinib | Patient-derived colorectal cancer xenografts | Not specified | Potent inhibitory effects on tumor growth in 80% of tumors | [8] |
| Tepotinib | HCC827-GR-T790M NSCLC xenograft (c-Met amplification) | Not specified | Slowed tumor growth (T/C of 45%) | [1] |
| Tepotinib | Patient-derived NSCLC xenografts with MET amplification | Not specified | Induced complete tumor regression | [9] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
Caption: this compound inhibits TrkA autophosphorylation, blocking downstream signaling.
Caption: Workflow for assessing in vivo anti-tumor efficacy.
Experimental Protocols
Detailed methodologies for the key xenograft experiments are provided below.
This compound in KM12C Xenograft Model
-
Cell Line: KM12C human colon cancer cells, harboring an NTRK1 gene fusion.
-
Animal Model: Female BALB/c nu/nu mice.
-
Tumor Implantation: KM12C cells were inoculated into the mice to generate xenografts[1].
-
Treatment: Once tumors were established, mice were treated with this compound at doses of 40 mg/kg and 80 mg/kg, administered by oral gavage daily for 14 days. A control group received a PBS vehicle[1].
-
Efficacy Evaluation: Tumor size was measured on days 7 and 14. Tumor growth inhibition was calculated by comparing the tumor volumes of the treated groups to the vehicle control group[1].
Cabozantinib in MHCC97H Xenograft Model
-
Cell Line: MHCC97H human hepatocellular carcinoma cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: 5 x 10^7 cells/mL in a 1:1 ratio with Matrigel were injected subcutaneously into the right flank of the mice. Tumors were allowed to grow to a size of approximately 80 to 200 mm³[7].
-
Treatment: Mice were randomized into three groups: vehicle control (ddH₂O, orally), cabozantinib (10 mg/kg/d, orally), or cabozantinib (30 mg/kg/d, orally) for 14 consecutive days[7].
-
Efficacy Evaluation: Tumor growth inhibition rates were calculated by comparing the tumor volumes of the treated groups to the vehicle-treated control group[7].
Tepotinib in HCC827-GR-T790M Xenograft Model
-
Cell Line: HCC827-GR-T790M human non-small cell lung cancer cells, with MET amplification.
-
Animal Model: Not explicitly stated, but typically immunodeficient mice (e.g., nude or SCID) are used for xenograft studies.
-
Tumor Implantation: HCC827-GR-T790M cells were implanted into mice.
-
Treatment: Treatment was initiated when the mean tumor volume reached 112 mm³. Mice were dosed for 14 days[1].
-
Efficacy Evaluation: Tumor growth was monitored, and the treatment-to-control (T/C) ratio was calculated to determine efficacy[1].
General Subcutaneous Xenograft Protocol
-
Cell Preparation: Cancer cells are grown in culture, harvested during the log phase, and resuspended in a suitable medium like PBS, sometimes mixed with Matrigel to improve tumor take rate[2][3][10][11][12][13][14][15][16][17][18][19].
-
Animal Handling: Immunodeficient mice (e.g., athymic nude, SCID), typically 4-8 weeks old, are used. They are allowed to acclimatize before the procedure[10][11][12][13][15][16][17][18].
-
Injection: A specific number of cells (e.g., 1 x 10^6 to 8 x 10^7) in a defined volume (e.g., 100-200 µL) is injected subcutaneously into the flank of the mice[2][3][10][11][12][13][14][15][16][17][18][19].
-
Monitoring: Tumor growth is monitored by caliper measurements two to three times weekly. The tumor volume is calculated using the formula: Volume = (width)² x length/2. Animal body weight and general health are also monitored regularly[10][13][15][16][18][20].
-
Treatment Initiation: Treatment usually begins when tumors reach a predetermined size (e.g., 50-200 mm³)[7][13].
Conclusion
This compound demonstrates promising on-target in vivo efficacy, particularly against tumors with NTRK fusions. Its performance in preclinical models is comparable to that of other established kinase inhibitors. The data presented in this guide suggests that this compound is a strong candidate for further clinical development as a therapeutic agent for Trk fusion-positive cancers and potentially other malignancies driven by the kinases it inhibits. Further head-to-head in vivo studies with direct competitors using identical protocols would provide a more definitive comparison of efficacy.
References
- 1. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altogenlabs.com [altogenlabs.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NCI-H441 subcutaneous in vivo xenograft tumor model [bio-protocol.org]
- 11. Mouse models [bio-protocol.org]
- 12. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. insights.inotiv.com [insights.inotiv.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 20. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of KRC-108 with Other TrkA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of Tropomyosin receptor kinase A (TrkA) have emerged as a promising strategy for tumors harboring NTRK gene fusions. This guide provides a detailed, data-driven comparison of KRC-108, a novel TrkA inhibitor, with other prominent inhibitors in the class: Larotrectinib, Entrectinib, and Selitrectinib. The following sections present a comprehensive analysis of their performance based on available preclinical data, including in vitro kinase activity, cellular potency, and in vivo efficacy.
Data Presentation
To facilitate a clear and objective comparison, the following tables summarize the key quantitative data for this compound and its counterparts.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | TrkA IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| This compound | 43.3[1] | c-Met (80), Flt3 (30), ALK (780), Aurora A (590)[1] |
| Larotrectinib | 5-11[1] | Highly selective for TrkA, TrkB, TrkC[1] |
| Entrectinib | 1.7 | TrkB (0.1), TrkC (0.1), ROS1 (0.2), ALK (1.6) |
| Selitrectinib | 0.6[2][3] | TrkC (<2.5)[2] |
Table 2: Cellular Activity (GI50/IC50)
| Inhibitor | Cell Line | GI50/IC50 (nM) | Notes |
| This compound | KM12C (Colon Cancer) | 220 (GI50)[2] | Harboring TPM3-NTRK1 fusion[1] |
| Larotrectinib | COLO205, HCT116 (Colon Cancer) | 356, 305 (IC50) | - |
| Entrectinib | KM12SM (Colon Cancer) | 0.75 (IC50) | Highly metastatic variant of KM12C |
| Selitrectinib | KM12 (Colon Cancer) | ≤ 5 (IC50)[4] | Also potent against CUTO-3 and MO-91 cell lines[4] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| This compound | KM12C | Information not publicly available | Exhibited anti-tumor activity[2][3] |
| Larotrectinib | Information not publicly available | Information not publicly available | Induces autophagic cell death in colon cancer |
| Entrectinib | KM12-Luc Intracranial | 5 mg/kg b.i.d. | 82.1% reduction in bioluminescence |
| 10 mg/kg q.d. | 85.7% reduction in bioluminescence | ||
| Selitrectinib | KM12 | 30, 100, 300 mg/kg twice daily | Dose-dependent inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is employed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the inhibition of phosphorylation of a substrate by the kinase in the presence of the test compound. The detection is based on the transfer of energy from a donor fluorophore (e.g., Europium chelate) on an anti-phospho-substrate antibody to an acceptor fluorophore (e.g., ULight™) on the biotinylated substrate.
Protocol:
-
Reagent Preparation: Prepare the kinase, biotinylated substrate, and ATP in a suitable kinase reaction buffer. Serially dilute the test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding EDTA. Add the TR-FRET detection mix containing the Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665. Incubate in the dark for a specified time (e.g., 60 minutes) to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the absorbance of each well. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Subcutaneous Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. The growth of the resulting tumors is monitored over time in response to treatment with the test compound.
Protocol:
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells into the flank of each immunocompromised mouse.
-
Tumor Growth Monitoring: Once the tumors reach a palpable size, measure their dimensions (length and width) with calipers at regular intervals. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Administration: When tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Mandatory Visualizations
TrkA Signaling Pathway
Caption: Simplified TrkA signaling pathway upon NGF binding.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a TR-FRET based in vitro kinase assay.
Experimental Workflow: Cell Viability (MTT) Assay
References
Assessing the specificity of KRC-108 against a panel of kinases
For Immediate Release
This guide provides a comprehensive assessment of the kinase specificity of KRC-108, a multi-kinase inhibitor, benchmarked against other targeted therapies. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data to offer an objective comparison of this compound's performance and selectivity profile.
Executive Summary
This compound is an orally active, multi-kinase inhibitor initially developed as a c-Met kinase inhibitor.[1] Subsequent studies have revealed its potent inhibitory activity against a panel of other kinases, including c-Met, Ron, Flt3, and TrkA.[1] This guide presents a detailed analysis of the kinase inhibition profile of this compound and compares it with other well-established kinase inhibitors: Crizotinib, Larotrectinib, and Quizartinib. The data is presented in a clear, comparative format to facilitate informed decisions in research and development.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against their primary kinase targets. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Crizotinib IC50 (nM) | Larotrectinib IC50 (nM) | Quizartinib IC50 (nM) |
| c-Met | 80[2] | ~5-20[3] | - | - |
| TrkA | 43.3[2] | - | 6.5[4] | - |
| TrkB | - | - | 8.1[4] | - |
| TrkC | - | - | 10.6[4] | - |
| Flt3 | 30[2] | - | - | 0.56[5] |
| ALK | 780[2] | ~5-20[3] | - | - |
| Aurora A | 590[2] | - | - | - |
| Ron | Potent Inhibition (IC50 not specified)[1] | - | - | - |
Note: A comprehensive kinase panel screening for this compound against a broader range of kinases is not publicly available. The data presented is based on published targeted assays.
Comparative Analysis
This compound demonstrates potent activity against a range of kinases, positioning it as a multi-targeted inhibitor. Its significant inhibition of c-Met, Flt3, and TrkA suggests its potential application in cancers driven by these kinases.[1][2]
Crizotinib is a potent inhibitor of ALK and c-Met.[3] In preclinical models, it was found to be highly selective for these targets when screened against a panel of over 120 kinases.[6]
Larotrectinib is a first-in-class, highly selective inhibitor of all three Tropomyosin Receptor Kinase (TRK) proteins (TRKA, TRKB, and TRKC).[4] It exhibits over 100-fold greater selectivity for TRK proteins compared to other kinases.[7]
Quizartinib is a highly potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor.[5] A comprehensive kinase screen against over 400 kinases confirmed its high selectivity for FLT3.[8]
Experimental Protocols
In Vitro TrkA Kinase Activity Assay
The following protocol is a representative method for determining the in vitro kinase activity of TrkA, as described in studies evaluating this compound.[2][9]
Objective: To measure the enzymatic activity of recombinant TrkA kinase in the presence of an inhibitor.
Materials:
-
Recombinant TrkA kinase domain
-
ATP (Adenosine Triphosphate)
-
TK-substrate biotin
-
HTRF KinEASE-TK kit (Cisbio)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare a kinase reaction mixture containing 0.1 μM TK-substrate biotin, 500 μM ATP, and 1 ng of TrkA kinase.
-
Add varying concentrations of the test compound (this compound) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at a specified temperature and for a set duration to allow for substrate phosphorylation.
-
Stop the reaction according to the HTRF KinEASE-TK kit instructions.
-
Read the time-resolved fluorescence signal on a compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Kinase Specificity Assessment
Caption: Workflow for assessing kinase inhibitor specificity.
TrkA Signaling Pathway
Caption: Simplified TrkA signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib | Flt-3 Inhibitors: R&D Systems [rndsystems.com]
- 6. Selective inhibition of tyrosine protein kinase by a synthetic multisubstrate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
KRC-108: A Novel TRK Inhibitor in the Landscape of Larotrectinib Resistance
For Researchers, Scientists, and Drug Development Professionals
The advent of TRK inhibitors like larotrectinib has revolutionized the treatment of cancers harboring NTRK gene fusions. However, the emergence of acquired resistance poses a significant clinical challenge. This guide provides a comparative analysis of the preclinical multi-kinase inhibitor KRC-108 and other therapeutic alternatives in the context of larotrectinib-resistant cancer models, based on available experimental data.
Executive Summary
Larotrectinib, a first-generation TRK inhibitor, demonstrates high efficacy in TRK fusion-positive cancers.[1] Resistance to larotrectinib primarily arises from on-target mutations in the NTRK kinase domain (e.g., solvent front, gatekeeper, and xDFG mutations) or off-target activation of bypass signaling pathways.[2][3] this compound has emerged as a novel TrkA inhibitor with demonstrated anti-tumor activity in a larotrectinib-sensitive preclinical model.[4][5] However, to date, no studies have been published evaluating the efficacy of this compound in larotrectinib-resistant models. In contrast, second-generation TRK inhibitors, such as selitrectinib and repotrectinib, have been specifically designed to overcome known larotrectinib resistance mutations and have shown promising preclinical and clinical activity in this setting.
Comparative Efficacy of TRK Inhibitors
This compound in Larotrectinib-Sensitive Models
This compound has shown potent inhibitory activity against TrkA kinase and the growth of a TRK fusion-positive cancer cell line in preclinical studies.
Table 1: Preclinical Efficacy of this compound in a Larotrectinib-Sensitive Model
| Parameter | Value | Cell Line/Assay | Source |
| In Vitro Kinase Inhibition (IC50) | |||
| TrkA | 43.3 nM | Recombinant TrkA protein | [5] |
| Cellular Growth Inhibition (GI50) | |||
| KM12C (TPM3-NTRK1 fusion) | 220 nM | Colon cancer cell line | [5] |
| In Vivo Tumor Growth Inhibition | |||
| Tumor Growth | Significant inhibition at 40 mg/kg and 80 mg/kg daily oral doses | KM12C xenograft in BALB/c nu/nu mice | [5] |
Alternatives for Larotrectinib-Resistant Cancers
Second-generation TRK inhibitors have been developed to address acquired resistance to larotrectinib. Selitrectinib and repotrectinib are two such inhibitors with demonstrated activity against common resistance mutations.
Table 2: Comparative In Vitro Efficacy (IC50) of TRK Inhibitors Against Wild-Type and Larotrectinib-Resistant Mutations
| Target | Larotrectinib (nM) | Selitrectinib (nM) | Repotrectinib (nM) | Source |
| Wild-Type TRK | ||||
| TRKA | 23.5 - 49.4 | 1.8 - 3.9 | <0.2 | [6] |
| TRKB | 23.5 - 49.4 | 1.8 - 3.9 | <0.2 | [6] |
| TRKC | 23.5 - 49.4 | 1.8 - 3.9 | <0.2 | [6] |
| Solvent Front Mutations | ||||
| TRKA G595R | >600 | 2 - 10 | 0.4 | [7][8] |
| TRKC G623R | 6,940 | 27 | 2 | [9] |
| Gatekeeper Mutations | ||||
| TRKA F589L | >600 | N/A | N/A | [6] |
| TRKC F617I | 4,330 | 52 | <0.2 | [9] |
| xDFG Motif Mutations | ||||
| TRKA G667C | >1500 | 124 - 341 | 14.6 - 67.6 | [6] |
N/A: Data not available in the provided sources.
Clinical Efficacy of Second-Generation Inhibitors
Preliminary clinical data have shown that second-generation TRK inhibitors can induce responses in patients who have progressed on larotrectinib. In a phase I/II study, selitrectinib demonstrated an overall response rate (ORR) of 45% in patients with TRK fusion cancers who had acquired resistance mutations to prior TRK inhibitors.[7] Similarly, repotrectinib has shown clinical activity in patients with TRK fusion-positive cancers who were pre-treated with other TRK inhibitors.[7]
Signaling Pathways and Resistance Mechanisms
The schematic below illustrates the TRK signaling pathway and the mechanisms of larotrectinib resistance that next-generation inhibitors aim to overcome.
Caption: TRK signaling pathway and mechanisms of larotrectinib resistance.
Experimental Protocols
In Vitro TrkA Kinase Assay (for this compound)
This protocol describes the method used to determine the half-maximal inhibitory concentration (IC50) of this compound against TrkA kinase.
Caption: Workflow for the in vitro TrkA kinase assay.
Methodology: The inhibitory activity of this compound on TrkA kinase was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) method. Recombinant TrkA protein was incubated with varying concentrations of this compound in the presence of ATP and a suitable substrate. The extent of substrate phosphorylation, which is proportional to kinase activity, was measured by detecting the FRET signal. The IC50 value, representing the concentration of this compound required to inhibit 50% of TrkA kinase activity, was then calculated from the dose-response curve.[5]
Cell Viability Assay (for this compound)
This protocol outlines the procedure to determine the growth inhibitory effects of this compound on cancer cells.
Methodology: The KM12C human colon cancer cell line, which harbors a TPM3-NTRK1 gene fusion, was used.[5] Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was then assessed using a standard method, such as the sulforhodamine B (SRB) assay. The half-maximal growth inhibitory concentration (GI50) was determined by plotting the percentage of cell growth inhibition against the log of this compound concentration.[5]
In Vivo Xenograft Model (for this compound)
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
Caption: Workflow for the in vivo xenograft study.
Methodology: Female BALB/c nu/nu mice were subcutaneously inoculated with KM12C cells.[5] Once tumors reached a predetermined volume, mice were randomized into treatment and control groups. This compound was administered orally at specified doses (e.g., 40 and 80 mg/kg) daily for a defined period. Tumor volumes were measured regularly to assess the effect of the treatment on tumor growth. At the end of the study, tumors were excised and weighed.[5]
Conclusion and Future Directions
This compound demonstrates promising anti-tumor activity in a preclinical model of larotrectinib-sensitive TRK fusion-positive cancer. Its efficacy is attributed to the direct inhibition of TrkA kinase activity. However, a critical gap in the current understanding of this compound is the lack of data on its performance against larotrectinib-resistant models.
In contrast, second-generation TRK inhibitors like selitrectinib and repotrectinib have been specifically designed to overcome acquired resistance and have shown significant preclinical and early clinical efficacy against tumors harboring common larotrectinib resistance mutations.
For researchers and drug developers, the key takeaway is the importance of evaluating novel TRK inhibitors not only for their activity against wild-type TRK fusions but also for their ability to overcome known resistance mechanisms. Future studies on this compound should prioritize its evaluation in cell lines and animal models engineered to express common NTRK kinase domain mutations (e.g., G595R, G623R, F589L) to ascertain its potential as a second-line therapy. A direct head-to-head comparison with other next-generation inhibitors in these resistant models would be invaluable in positioning this compound in the evolving landscape of TRK-targeted therapies.
References
- 1. Inhibition of EGFR and MEK surmounts entrectinib resistance in a brain metastasis model of NTRK1‐rearranged tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
KRC-108: A Multi-Kinase Inhibitor with Synergistic Potential in Combination Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Introduction:
KRC-108 is a potent, orally available multi-kinase inhibitor targeting key drivers of oncogenesis, including Tropomyosin receptor kinase A (TrkA), c-Met, Ron, and Flt3.[1] Its ability to simultaneously block multiple signaling pathways makes it a compelling candidate for combination therapies aimed at overcoming drug resistance and enhancing anti-tumor efficacy. This guide provides a comprehensive evaluation of the synergistic effects of this compound with other inhibitors, supported by available preclinical data. Due to the current landscape of published research, this guide will focus on the well-documented synergy between this compound and the chemotherapeutic agent 5-fluorouracil (5-FU).
Synergistic Effects of this compound with 5-Fluorouracil (5-FU)
Preclinical studies have demonstrated a synergistic anti-tumor effect when this compound is combined with 5-FU, a commonly used chemotherapy for colorectal cancer. This synergy is attributed to the complementary mechanisms of action of the two agents. This compound inhibits critical survival and proliferation signals, while 5-FU induces DNA damage, leading to enhanced cancer cell death.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro growth inhibitory effects of this compound and 5-FU, both as single agents and in combination, on human colon cancer cell lines.
| Treatment | Cell Line | Endpoint | Value | Reference |
| This compound | KM12C | GI₅₀ (50% Growth Inhibition) | 220 nM | [1] |
| 5-Fluorouracil | KM12C | GI₅₀ (50% Growth Inhibition) | 2.90 µM | [1] |
| This compound + 5-FU | KM12C | Combination Index (CI) | < 1 (Synergism) | [1] |
Note: A Combination Index (CI) value of less than 1 indicates a synergistic interaction between the two drugs.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the presented data are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., KM12C) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, 5-FU, or a combination of both for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) is calculated from the dose-response curves. The synergistic effect is determined by calculating the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with this compound, 5-FU, or the combination for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA. The amount of PI staining is proportional to the amount of DNA in the cell.
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways inhibited by this compound.
Caption: this compound inhibits the TrkA signaling pathway.
Caption: this compound inhibits the c-Met signaling pathway.
Experimental Workflow
References
A Comparative Analysis of KRC-108: In Vitro Potency Against Other Multi-Kinase Inhibitors
In the landscape of targeted cancer therapy, multi-kinase inhibitors represent a pivotal class of drugs designed to simultaneously block the activity of several key signaling proteins involved in tumor growth, proliferation, and survival. This guide provides a detailed comparison of the in vitro potency of KRC-108, an emerging multi-kinase inhibitor, with other established inhibitors such as Cabozantinib, Crizotinib, Entrectinib, Foretinib, and Merestinib. The comparative analysis is based on their half-maximal inhibitory concentrations (IC50) against a panel of clinically relevant kinases.
Kinase Inhibition Profile
The in vitro potency of this compound and other multi-kinase inhibitors was evaluated against a panel of kinases including c-Met, Ron, Flt3, TrkA, ALK, and Aurora A. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase | This compound IC50 (nM) | Cabozantinib IC50 (nM) | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Foretinib IC50 (nM) | Merestinib IC50 (nM) |
| c-Met | 80 | 1.3 | 4 | 2 | 0.96 | 2 (Ki) |
| Ron | Potent inhibitor | 124 | - | - | - | 11 |
| Flt3 | 30 | 11.3 | - | - | Potent inhibitor | 7 |
| TrkA | 39 | - | - | 1 | - | - |
| ALK | 780 | - | 20 | 12 | - | - |
| Aurora A | 590 | - | - | - | - | - |
Anti-Proliferative Activity
The anti-proliferative activity of this compound was assessed in a panel of cancer cell lines, with GI50 values (50% growth inhibition) ranging from 0.01 to 4.22 µM[1][2][3]. This demonstrates its broad-spectrum efficacy against various cancer cell types. For comparison, the cytotoxic effects of other inhibitors are also presented. For instance, Crizotinib demonstrated dose-dependent growth inhibition in breast cancer cell lines with IC50 values in the micromolar range. Cabozantinib has been shown to be selectively cytotoxic to leukemia cells harboring FLT3-ITD mutations, with IC50 values in the low nanomolar range[4].
Experimental Protocols
In Vitro Kinase Inhibition Assay
The in vitro kinase inhibitory activity of the compounds is typically determined using a biochemical assay that measures the phosphorylation of a substrate by a specific kinase.
Protocol:
-
Reaction Setup: Recombinant kinase, a specific substrate (e.g., a peptide or protein), and the test inhibitor are incubated in a kinase reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period.
-
Termination: The reaction is stopped, often by the addition of a solution containing EDTA to chelate magnesium ions, which are essential for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate (e.g., TR-FRET or fluorescence polarization).
-
-
IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in kinase activity is determined by fitting the dose-response data to a sigmoidal curve.
Cell Growth Inhibition Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test inhibitor and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at a wavelength of 510-540 nm using a microplate reader.
-
GI50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell growth compared to untreated controls is calculated.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 4. Cabozantinib is selectively cytotoxic in acute myeloid leukemia cells with FLT3-internal tandem duplication (FLT3-ITD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of KRC-108: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like KRC-108, a multi-kinase inhibitor, are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory chemical waste management.
This compound is a benzoxazole compound investigated for its anti-tumor properties, targeting multiple kinases such as c-Met, Flt3, and TrkA.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure as a benzoxazole and aminopyridine derivative informs the necessary safety precautions and disposal methods.[2]
Key Chemical and Safety Data
A summary of the known properties of this compound is provided below. Given the absence of a dedicated SDS, the hazard information is based on related chemical structures.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1146944-35-5 | [1] |
| Chemical Formula | C₂₀H₂₂Cl₂N₆O | [1] |
| Molecular Weight | 433.33 g/mol | [1] |
| Appearance | Not specified; likely a solid powder. | |
| Storage | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Store in a dry, dark place. | [1] |
| Anticipated Hazards | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[4][5][6][7][8] | General SDS for benzoxazole and aminopyridine derivatives |
Experimental Protocols: Safe Handling and Disposal Procedures
Adherence to the following protocols is crucial for minimizing exposure and ensuring compliant disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following PPE is mandatory:
-
Gloves: Wear nitrile or other chemically resistant gloves. Double gloving is recommended, especially during waste disposal procedures.[9]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to prevent eye contact.[5][8]
-
Lab Coat: A lab coat must be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area.[7]
Disposal of this compound Waste
All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of accordingly. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE.
Step-by-Step Disposal Procedure:
-
Segregation: All this compound waste must be segregated from general laboratory waste.
-
Solid Waste:
-
Collect solid waste, including contaminated PPE and labware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[10]
-
Ensure the container is clearly labeled as "Hazardous Chemical Waste" and includes the name "this compound".
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a designated, sealed, and shatter-resistant container.
-
The container must be clearly labeled with "Hazardous Chemical Waste," the name "this compound," and the approximate concentration and solvent.
-
Do not mix with other incompatible waste streams.
-
-
Storage: Store the hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5][6] All disposal must be in accordance with local, state, and federal regulations.[11][12]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. medkoo.com [medkoo.com]
- 2. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. geneseo.edu [geneseo.edu]
- 9. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. epa.gov [epa.gov]
- 12. dec.ny.gov [dec.ny.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
